Product packaging for Hectorite(Cat. No.:CAS No. 12173-47-6)

Hectorite

Cat. No.: B576562
CAS No.: 12173-47-6
M. Wt: 360.579
InChI Key: KWLMIXQRALPRBC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hectorite is a rare, soft, white, lithium-rich phyllosilicate mineral belonging to the smectite group of clays, with an ideal chemical formula of Na 0.3 (Mg,Li) 3 Si 4 O 10 (OH) 2 . This trioctahedral clay is characterized by a unique 2:1 layered structure, where two tetrahedral silicate sheets sandwich a central octahedral sheet of magnesium and lithium . The partial isomorphous substitution of Li+ for Mg2+ in the octahedral sheet generates a net negative charge on the layers, which is balanced by exchangeable cations, such as sodium (Na+), in the interlayer space . This structure grants this compound its valuable properties, including a high cation exchange capacity (CEC) and a substantial specific surface area of approximately 350 m²/g . A key characteristic of this compound is its ability to spontaneously swell and delaminate in aqueous solutions, dispersing into individual nanolayers that can form a robust three-dimensional "house-of-cards" structure . This results in aqueous dispersions that exhibit superior and tunable rheological and thixotropic properties, making it an excellent viscosifier and gelling agent . The mineral's nanolayers possess an anisotropic charge distribution, with negative charges on the basal faces and positive charges on the edges, which can be protonated or deprotonated depending on the pH of the environment . This compound is supplied as a high-purity reagent for a diverse range of research applications. Its primary uses include: - Materials Science & Nanocomposites: Serving as a foundational material for creating polymer-clay nanocomposites, functional hydrogels, and as a rheological additive in coatings, ceramics, and paints . - Advanced Analytic and Optical Applications: this compound-coated spherical silica particles are utilized as chiral stationary phases in high-performance liquid chromatography (HPLC), improving optical resolution . - Energy Materials: Acting as a functional nanolayer/coating on separators in lithium-sulfur (Li–S) batteries to inhibit the polysulfide shuttle effect and enhance Li+ conductivity, leading to improved battery performance and cycling stability . - Biomedical Research: Being investigated for use in advanced diagnostic platforms, medical materials, and tissue engineering . Studies have also explored this compound/spring water hydrogels for potential wound healing applications, demonstrating biocompatibility and an ability to favor fibroblast migration and wound closure in vitro . It is important to note that natural this compound deposits are rare and can have variable crystallinity . Consequently, synthetic analogues, such as Laponite, are often produced on a large scale via hydrothermal processes to ensure compositional homogeneity and tailored properties for specific research and industrial needs . Intended Use: This product is labeled "For Research Use Only" (RUO). RUO products are specialized reagents, such as this this compound, that are exclusively tailored for laboratory research applications . They are essential tools for scientific investigation, experimentation, and analysis but are not intended for use in diagnostic procedures or the treatment management of patients . This product is strictly prohibited for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2LiMgNaO12Si4-2 B576562 Hectorite CAS No. 12173-47-6

Properties

IUPAC Name

lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Li.Mg.Na.O10Si4.2H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h;;;;2*1H2/q+1;+2;+1;-4;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLMIXQRALPRBC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2LiMgNaO12Si4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12173-47-6
Record name Hectorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012173476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hectorite (clay mineral)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies and Crystallization Science of Hectorite

Hydrothermal Synthesis Routes for Hectorite

Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high pressures. wikipedia.org This method is well-established for producing synthetic hectorites, often using aqueous mixtures of precursors like LiF, Mg(OH)2, and SiO2 at elevated temperatures. researchgate.net Hydrothermal processes typically require long reaction periods and can yield products with small particle sizes. uni-bayreuth.de

Mechanistic Understanding of Crystal Growth in Aqueous Systems

Crystal growth in hydrothermal synthesis of this compound involves the dissolution of precursors in a high-temperature aqueous environment, followed by the transport and deposition of dissolved species to form the layered silicate (B1173343) structure. wikipedia.org Studies have investigated the mechanism of clay layer formation, observing the appearance of clay XRD peaks after a few hours of hydrothermal treatment. semanticscholar.org The process can involve the transformation of precursor phases; for example, Mg(OH)2 may no longer be observable after a certain hydrothermal duration as it is consumed in the reaction. semanticscholar.org The crystallization rate can be influenced by the type of silica (B1680970) source used, with organosilanes potentially leading to faster crystallization compared to inorganic silica gel, which requires more time to dissolve. researchgate.net

Influence of Reactant Stoichiometry and Impurity Management

The molar ratios of reactants significantly influence the purity and size of the final this compound product. researchgate.net Stoichiometric conditions, where starting materials like the silica, magnesium, and lithium precursors are present in the same molar ratios as the desired final product, are preferable for controlling the outcome of the reaction. google.com For instance, in a LiOH-MgCl2-SiO2-H2O hydrothermal system, the reactant ratio affects the structure development of this compound. researchgate.net Controlling the composition ratio of reactants allows for the control of the physical properties of the synthetic this compound. google.com Impurity management is crucial in synthetic this compound production to achieve high purity material, which is a key advantage over natural this compound. atamanchemicals.comuni-bayreuth.de The presence of impurities in natural this compound limits its use in applications requiring high purity. atamanchemicals.com

Optimization of Reaction Parameters: Temperature, Pressure, and Duration

Optimization of hydrothermal synthesis parameters such as temperature, pressure, and duration is essential for controlling the crystallization and properties of synthetic this compound. researchgate.netresearchgate.net Increasing hydrothermal time and temperature generally leads to more perfect crystallization of this compound samples. researchgate.net High-temperature hydrothermal synthesis (e.g., 400 °C and 1 kbar pressure) has been shown to yield pure this compound without undesirable phases like stevensite or kerolite. mdpi.comresearchgate.net However, low-temperature hydrothermal methods can result in products with a high degree of stacking faults and small particle sizes. uni-bayreuth.de Hydrothermal processes typically require prolonged periods, ranging from several hours to days, for complete crystallization. uni-bayreuth.desemanticscholar.orgresearchgate.net For example, complete crystallization has been observed after 48 hours of aqueous reflux. semanticscholar.org Some studies indicate that this compound can form within 6 hours, with crystallization completing over longer periods like 72 hours. researchgate.net Low-temperature/atmospheric pressure methods are being explored to shorten reaction times, with potential reductions from 20-80 hours to 3-10 hours. google.com

Control of Crystallinity and Particle Morphology

Controlling crystallinity and particle morphology is a key aspect of synthetic this compound production. Ideally, well-synthesized this compound exhibits homogeneous composition and crystallinity through controlled hydrothermal processes. atamanchemicals.com Crystallinity increases with increasing hydrothermal temperature and time. researchgate.netresearchgate.net Under shorter crystallization times, smaller particles with a narrow size distribution but poor crystallinity may be obtained, while longer times result in better crystallinity and larger grain sizes. researchgate.net The particle morphology of synthetic this compound can be influenced by the synthesis method. For instance, spray drying of refined this compound slurry results in smaller aggregates with an 'onion'-like morphology, while drum drying yields larger aggregates resembling stacked cards. pcimag.com The unique particle morphology, such as the lath-like shape observed in some synthetic this compound compared to the flake-like morphology of other smectites, can significantly impact performance in applications like rheology modification. elementis.comelementis.com The size of synthetic this compound particles is typically small, often less than 2 microns in diameter, although methods are being developed to produce larger platelets. google.com

Alternative Synthetic Approaches for this compound-like Materials

Besides hydrothermal synthesis, other methods exist for preparing synthetic this compound or this compound-like materials, including melt synthesis and structure-directed synthesis. atamanchemicals.comresearchgate.netalfred.eduresearchgate.net

Melt Synthesis Techniques

Melt synthesis is another significant pathway for producing synthetic layer silicates, including fluorothis compound. uni-bayreuth.decambridge.org This technique typically involves heating precursor materials to high temperatures, often exceeding 1000 °C. mdpi.com Advantages of melt synthesis can include the production of highly crystalline materials with homogeneous chemical composition and layer charge density, as well as larger particle sizes compared to hydrothermal methods. uni-bayreuth.de For example, melt synthesis of sodium fluorothis compound followed by long-term annealing has been reported to yield phase-pure materials with homogeneous charge density and uniform intracrystalline reactivity. acs.org However, direct melt synthesis of lithium fluorohectorites can be more challenging and may result in impurities and heterogeneous charge density. acs.org Melt synthesis can also lead to fluoro-silicates that are more stable at high temperatures than hydroxy-silicates due to the substitution of OH- anions with F-. uni-bayreuth.de The type of starting materials, their chemical composition, melt temperature, and heating program are key variables to optimize in melt synthesis. uni-bayreuth.de

Here is a table summarizing some key synthesis parameters and their effects based on the search results:

Synthesis MethodPrecursors (Examples)Typical Temperature Range (°C)Typical Pressure RangeTypical DurationKey Outcomes/PropertiesSource(s)
HydrothermalLiF, Mg(OH)2, SiO2, H2O; LiOH, MgCl2, SiO2, H2O; Li-Mg precipitate, silica precursor100 - 400+1 atm - 1 kbar+Hours to DaysControlled crystallinity, smaller particle size, potential for mixed phases at lower T. researchgate.netuni-bayreuth.dewikipedia.orgresearchgate.netgoogle.commdpi.comresearchgate.net
Melt SynthesisOxides, carbonates, fluorides (e.g., Li2O, SiO2, Mg, F)> 1000Atmospheric or higherMinutes to HoursHigh crystallinity, larger particle size, homogeneous charge density (especially fluoro-), higher thermal stability. acs.orgresearchgate.netuni-bayreuth.demdpi.comcambridge.org
Low-Temperature HydrothermalLi-Mg precipitate, silica precursorLow (e.g., < 100)AtmosphericHours to DaysShorter reaction time potential, control over physical properties by composition ratio. google.comgoogle.com

Solid-State Reaction Pathways

Solid-state reaction is one approach for synthesizing this compound-like solids atamanchemicals.com. While not as commonly commercialized as hydrothermal synthesis, studies have indicated its potential. For example, a discontinued (B1498344) solid-state pilot process used by Corning produced fluorthis compound by cooling a glass melt elementis.com. A smaller laboratory version employing a flux approach also yielded a similar fluorthis compound material elementis.com. However, these solid-state derived clays (B1170129) can differ from natural this compound, potentially having larger platelet sizes that may not effectively build viscosity in water elementis.com. The formation of gaseous silicon tetrafluoride at elevated temperatures during these processes can also pose environmental, corrosive, and health concerns elementis.com.

Structure-Directed Synthesis Protocols

Structure-directed synthesis involves using organic or organometallic molecules as templates or intercalants during the crystallization process to influence the formation and structure of the this compound clay atamanchemicals.comresearchgate.netalfred.eduacs.org. A method has been developed to synthesize organo-hectorite clays directly from a magnesium-silicate gel containing these molecules, which are expected to be incorporated within the interlayer space acs.orgresearchgate.netsemanticscholar.org. Complete crystallization can occur upon aqueous reflux, typically for 48 hours researchgate.netsemanticscholar.org.

The presence and type of organic molecules can significantly impact the microstructure and crystallization process researchgate.netsemanticscholar.org. For instance, the addition of tetraethyl ammonium (B1175870) (TEA) ions did not alter the structural integrity of the purely inorganic form of Li-hectorite, while the use of a cationic polymer significantly altered the microstructure researchgate.netsemanticscholar.org. The effect of temperature is critical; at room temperature, only the layered magnesium hydroxide (B78521) mineral brucite crystallized unless very long time scales were employed researchgate.netsemanticscholar.org. Crystallization at room temperature showed clay formation after approximately 3 months, but the presence of organics like TEA appeared to hinder this process researchgate.netsemanticscholar.org.

The progress of clay layer formation during structure-directed synthesis can be monitored using techniques such as X-ray powder diffraction (XRD), differential thermal gravimetry (DTG), and infrared (IR) spectroscopy researchgate.netsemanticscholar.org. Evidence of clay XRD peaks can appear after just a few hours of hydrothermal treatment, with magnesium hydroxide no longer observable after a certain period researchgate.netsemanticscholar.org.

Steam-Assisted One-Pot Synthesis of this compound Composites

The steam-assisted one-pot method is an alternative synthesis approach that can be used to prepare this compound composites, such as this compound loaded with ferric oxide (Fe₂O₃) mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. This method can replace traditional high-temperature and high-pressure hydrothermal methods mdpi.comresearchgate.netresearchgate.net. In this approach, reactants for both this compound and the catalytic component (e.g., polymerized ferric chloride) are mixed, allowing for the simultaneous formation of this compound and the insertion of the catalytic components into the this compound interlayer mdpi.comresearchgate.net.

This method facilitates the entry of catalytic components into the this compound interlayer, which can be challenging with traditional methods where this compound is synthesized first and then the catalytic components are introduced mdpi.com. The resulting Fe₂O₃/hectorite composite synthesized via this method has been characterized by techniques like XRD, Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and N₂ adsorption–desorption isotherms, showing a layered this compound structure with increased interlayer spacing, large specific surface area, and pore size mdpi.comresearchgate.netresearchgate.net.

Direct Crystallization from Magnesium-Silicate Gels

Direct crystallization of this compound from magnesium-silicate gels is a synthesis route that has been explored researchgate.netsemanticscholar.org. This method involves preparing a gel mixture containing sources of magnesium and silicon, often with lithium and fluoride (B91410), and then subjecting it to crystallization conditions, such as hydrothermal treatment or aqueous reflux researchgate.netsemanticscholar.orgosti.gov.

A typical method involves creating a gel from silica sol, magnesium hydroxide sol, lithium fluoride, and water, which is then refluxed researchgate.netsemanticscholar.orgosti.gov. The crystallization process can be monitored, with clay crystallites beginning to form within the first few hours of reaction osti.gov. The use of organic ions, such as tetraethylammonium (B1195904) (TEA) ions, can aid in crystallization and become incorporated as exchange cations within the interlayers osti.gov. Studies using techniques like small angle X-ray scattering (SAXS), XRD, thermal gravimetric analysis (TGA), atomic force microscopy (AFM), and IR spectroscopy have provided insights into the crystallization process from these gels osti.gov.

Another approach involves preparing a precursor solution mixture containing lithium, fluorine, and magnesium precursors, adding a basic catalyst to form Li-Mg precipitates, and then adding a silica precursor to carry out a crystallization reaction epo.orggoogleapis.com. This method can be performed at lower temperatures (70°C to 110°C) and atmospheric pressure (1 bar to 1.21 bar) for a relatively short duration (10 to 40 hours), offering a potentially more economical and simpler route compared to high-temperature/high-pressure hydrothermal conditions epo.orggoogleapis.com. The properties of the synthetic this compound, such as water dispersibility and viscosity, can be influenced by adjusting the ratio of lithium and fluorine precursors googleapis.com.

Industrial Scale-Up and Economic Viability of Synthetic this compound Production

The industrial production of synthetic this compound offers several advantages over relying solely on natural deposits, including superior purity, the ability to tailor properties, and the synthesis of novel varieties mdpi.com. Laponite, a type of synthetic this compound, is produced on a large scale and widely used atamanchemicals.com. While hydrothermal synthesis is a well-commercialized process for this compound production, newer, potentially quicker and cleaner processes like melt solid-state reaction and continuous microfluidic synthesis are emerging with the goal of achieving better delamination and higher aspect ratios of this compound nanolayers atamanchemicals.com.

High-temperature and high-pressure hydrothermal conditions have been traditionally used to produce synthetic this compound with specific solution-phase properties related to crystalline defects from ion exchange between Mg²⁺ and Li⁺ epo.orggoogleapis.com. However, these conditions necessitate expensive equipment and complex processes, impacting production costs and efficiency epo.orggoogleapis.com.

Efforts to develop more economical production methods include processes that can be carried out at lower temperatures and atmospheric pressure epo.orggoogleapis.com. Such methods, involving steps like forming Li-Mg precipitates before the crystallization reaction with a silica precursor, aim to simplify processes and reduce costs epo.orggoogleapis.com.

The economic viability of synthetic this compound production is influenced by factors such as raw material costs, energy consumption of the synthesis process, and the demand for high-purity, tailored this compound in various industries pmarketresearch.comatamanchemicals.com. The ability to control particle size and morphology during synthesis is also crucial, as these properties affect performance in applications like rheology modification elementis.comgoogle.com. For instance, synthetic hydrothermal this compound clays can have extremely small platelet sizes, making them suitable for use in clear systems elementis.com.

The market for this compound clays is influenced by demand from industries such as personal care and cosmetics, pharmaceuticals, paints and coatings, and oil and gas pmarketresearch.comdataintelo.com. The increasing demand for natural and sustainable products in cosmetics, for example, contributes to the market growth for this compound clays pmarketresearch.comdataintelo.com. While natural this compound availability can fluctuate due to mining conditions and regulations, synthetic this compound provides a controlled and consistent supply pmarketresearch.comatamanchemicals.com. Competition from synthetic additives also plays a role in the market dynamics atamanchemicals.com.

Strategic factors influencing the industrial landscape include patent portfolios held by major producers covering synthesis methods and specific applications pmarketresearch.com. Control over raw material sources, even for synthetic production which requires specific precursors, remains important pmarketresearch.com.

Advanced Structural Characterization and Interlayer Phenomena

Atomic-Scale Structural Elucidation

Refined Crystallographic Analysis (e.g., X-ray Diffraction, Electron Diffraction)

X-ray Diffraction (XRD) and Electron Diffraction (ED) are crucial techniques for determining the atomic structure and crystallinity of materials like hectorite. ebsco.comnih.gov XRD analysis of this compound provides information about its layered structure and basal spacing (d₀₀₁). psu.edu The basal spacing corresponds to the distance between successive 2:1 layers, including the interlayer space occupied by cations and water molecules. uni-bayreuth.de For instance, homoionic M(bp)₃²⁺-hectorites exhibit rational 18 Å X-ray reflections, indicating the expansion of the interlayer space upon intercalation of these complexes. cambridge.org The basal spacing of 2:1 layer silicates like this compound can vary depending on the hydration state, with typical values around 10 Å for zero hydration, 12.3 Å for a one-layer hydrate (B1144303), 15.5 Å for a two-layer hydrate, and 18.5 Å for a three-layer hydrate. uni-bayreuth.de

Studies using XRD have shown that the basal spacing values for synthetic hectorites with different charge densities are similar to those of synthetic saponites. psu.edu An extra diffraction peak observed for low-charge hectorites after drying and re-equilibration suggests swelling due to residual water. psu.edu

Electron Crystallography (EC), which includes ED and high-resolution transmission electron microscopy (HRTEM), is particularly useful for studying crystals that are too small for single-crystal XRD or too complex for powder XRD. nih.gov Electrons interact strongly with matter, allowing for the study of nanosized crystals. nih.gov

Investigation of Layer Stacking Faults and Disorder

Clay mineral structures, including this compound, can exhibit various types of order and disorder. geoscienceworld.org This includes disorder in cation distribution within the tetrahedral, octahedral, or interlayer sheets, as well as disorder in layer stacking. geoscienceworld.org Stacking faults can significantly influence the properties and applications of clays (B1170129). uni-bayreuth.de In layered silicates, shifts of adjacent layers can create energetically degenerate modes of stacking, leading to stacking disorder. uni-bayreuth.de This disorder can be observed in reciprocal space as diffuse intensity parallel to c* for certain hk-bands in diffraction patterns. uni-bayreuth.de While melt synthesis can yield 3D ordered, homogeneously charged fluorohectorites, natural layered silicates often have inhomogeneities in layer charge distribution, both between different layers and within a single layer, which can affect the ordering of interlayer cations. arizona.edu

Spectroscopic Characterization of Interlayer and Layer Atoms (e.g., FTIR, NMR)

Spectroscopic techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) provide valuable insights into the local environment and bonding of atoms within the this compound structure and its interlayer space.

FTIR spectroscopy can identify characteristic vibration bands associated with structural groups in this compound. The FTIR spectrum of pristine this compound shows bands related to the stretching vibrations of structural O-H (Mg-O-H and Si-O-H) and adsorbed water, typically in the range of 3750–3150 cm⁻¹. mdpi.com A band at approximately 1635 cm⁻¹ is attributed to the bending modes of –OH in adsorbed water molecules coordinated to exchangeable cations, and a band at around 1020 cm⁻¹ is associated with Si-O-Si stretching vibrations. mdpi.com Changes in FTIR spectra can indicate modifications to the this compound structure or the presence of intercalated species. mdpi.comresearchgate.net

Solid-state NMR spectroscopy, including ¹H, ⁷Li, ¹³C, ²³Na, and ²⁹Si MAS NMR, is used to characterize synthetic hectorites and their modified forms. psu.educambridge.org ¹H MAS NMR can reveal signals related to structural hydroxyl groups and water protons. psu.educambridge.org For example, hydroxylated this compound may show two ¹H NMR signals near 0 ppm, while fluorohectorites exhibit a single peak in this region. psu.educambridge.org ⁷Li NMR signals can be observed at specific chemical shifts depending on the this compound type. psu.edu ²⁹Si MAS NMR spectra typically show a single peak, with the chemical shift being dependent on the interlayer charge. psu.educambridge.org ²³Na 2D 3Q MAS NMR experiments can provide information about the environment of interlayer sodium cations. psu.educambridge.org NMR studies can also provide information about the mobility of organic molecules intercalated within the interlayer space. psu.educambridge.org

Surface and Interlayer Electrochemistry

Quantification and Mechanism of Cation Exchange Capacity (CEC)

Cation Exchange Capacity (CEC) is a fundamental property of clay minerals like this compound, representing the total amount of exchangeable cations that the clay can adsorb. cornell.edu The CEC arises from the net negative charge within the clay layers, primarily due to isomorphic substitution of lower-valent cations for higher-valent ones in the crystal lattice (e.g., Li⁺ for Mg²⁺ in the octahedral sheet of this compound). atamanchemicals.comcornell.edu These negative charges are compensated by positively charged interlayer cations, which are exchangeable with other cations in solution. atamanchemicals.comresearchgate.netresearchgate.net

This compound is known for its high CEC, which typically ranges from 50 to 150 mmol/100 g over a pH range of 6 to 13. atamanchemicals.comresearchgate.net The CEC is influenced by both the layer charge and the lateral layer dimension, which determines the edge surface area. researchgate.net The mechanism of cation exchange involves the replacement of native interlayer cations (like Na⁺) with other cations from the surrounding environment. cambridge.orgcambridge.org This process is strongly favored for certain cations, such as tris-bipyridyl metal complexes, over Na⁺. cambridge.orgcambridge.org In addition to cation exchange, this compound surfaces can also bind species through intersalation of excess salt beyond the exchange capacity, a process dependent on the nature of the counter-anion. cambridge.orgcambridge.org

The CEC of this compound can be quantified using various methods, including ammonia (B1221849) gas sensing ion selective electrode (ISE), ultra-violet visible light spectrophotometry (UV-vis), and atomic absorption spectrophotometry (AA). sfasu.edu These methods typically involve exchanging the native cations with a known concentration of another cation and then measuring the amount of exchanged or remaining cations. sfasu.edu

Anisotropic Charge Distribution on Basal Faces and Edge Sites

This compound nanolayers exhibit an anisotropic charge distribution. atamanchemicals.comresearchgate.netresearchgate.net The basal faces of the layers carry a net negative charge, primarily due to the isomorphic substitution within the tetrahedral and octahedral sheets. cambridge.org According to one source, the total permanent negative surface charge of this compound is approximately –1.57, with a larger portion (–1.35) located in the octahedral sheet compared to the tetrahedral sheet (–0.22). cambridge.org

In contrast, the edges of the this compound crystals can have charges that are dependent on the pH of the surrounding environment. atamanchemicals.comcambridge.org The amphoteric groups (Mg-O, Li-O, and Si-O) at the broken edges can be protonated (e.g., Mg-OH₂⁺) or deprotonated (e.g., Mg-O⁻), leading to positive or negative charges, respectively. atamanchemicals.com This anisotropic charge distribution, with negative charges on the basal faces and pH-dependent charges on the edges, plays a significant role in the interaction of this compound particles with ions and other molecules, influencing properties such as dispersion, rheology, and adsorption. atamanchemicals.comresearchgate.netcambridge.orgdaneshyari.com The ratio of positive edge charges to negative face charges can influence the formation and strength of gel structures in this compound dispersions. cambridge.org

Zeta Potential Studies and Surface Charge Regulation

Zeta potential measurements are instrumental in understanding the surface charge characteristics of this compound particles in suspension cambridge.orgrsc.org. The zeta potential reflects the electrical potential at the slipping plane of a particle and is influenced by both the permanent negative charge on the basal faces and the pH-dependent charge on the edges cambridge.orgrsc.org. This compound nanolayers exhibit an anisotropic charge distribution, with negative charges on the basal faces and pH-dependent charges on the edges atamanchemicals.com.

Swelling Behavior and Delamination Mechanisms

This compound's ability to swell and delaminate in water is a key characteristic that distinguishes it from non-swelling clays like talc (B1216) atamanchemicals.comqualicer.orgelementis.com. This swelling behavior is primarily driven by the hydration of the exchangeable cations located in the interlayer space qualicer.orgelementis.comnih.gov.

Characterization of Osmotic Swelling and Crystalline Swelling Regimes

Swelling in smectite clays like this compound occurs in distinct regimes: crystalline swelling and osmotic swelling nih.govcambridge.orgresearchgate.net. Crystalline swelling involves the stepwise intercalation of a limited number of water layers into the interlayer space, resulting in discrete, well-defined interlayer spacings nih.govcambridge.orguni-bayreuth.deaps.org. These hydration states are often referred to as one-water layer (1WL), two-water layer (2WL), etc., each corresponding to a specific basal spacing nih.govuni-bayreuth.dersc.orgresearchgate.net. For example, Na-hectorite can exhibit 1WL and 2WL hydration states with characteristic d-spacings researchgate.net.

Osmotic swelling, on the other hand, occurs at higher hydration levels and involves the extensive separation of the clay layers due to the repulsive forces arising from the diffuse electrical double layers surrounding the charged platelets elementis.comnih.govcambridge.org. This can lead to the complete delamination or exfoliation of the clay tactoids into individual nanolayers elementis.comelementis.com. Osmotic swelling typically results in much larger interlayer distances compared to crystalline swelling and can lead to the formation of stable colloidal dispersions nih.govcambridge.org. The transition between crystalline and osmotic swelling can be influenced by factors such as clay concentration and the composition of the swelling medium cambridge.orguni-bayreuth.deresearchgate.net.

Influence of Interlayer Cations and Solvent Composition on Swelling

The nature of the interlayer cation significantly influences the swelling behavior of this compound uni-bayreuth.dersc.orggeoscienceworld.org. Cations with high hydration enthalpies, such as Li⁺ and Na⁺, tend to promote greater swelling and delamination compared to larger or higher-valent cations like K⁺, Ca²⁺, and Ba²⁺ uni-bayreuth.dersc.orgucl.ac.uk. The degree of hydration and the resulting interlayer spacing are dependent on the specific interlayer cation uni-bayreuth.deresearchgate.net. For instance, studies on synthetic smectites with various exchangeable cations have shown distinct stepwise hydration behaviors geoscienceworld.org.

The composition of the solvent also plays a crucial role in this compound swelling uni-bayreuth.dersc.org. While this compound readily swells in pure water, its swelling behavior in mixtures of water and organic solvents can be complex cambridge.orguni-bayreuth.deresearchgate.net. Studies have shown that osmotic swelling can occur in certain water-organic solvent mixtures, and the required water content to trigger osmotic swelling can be lower in ternary mixtures compared to binary ones uni-bayreuth.deresearchgate.netnih.gov. The dipole moment of the organic solvent can influence the swelling behavior in binary mixtures uni-bayreuth.de. The synergistic solvation of interlayer cations in mixed solvents can also impact swelling nih.gov.

Table 1: Influence of Interlayer Cation on Hydration States (Illustrative based on general smectite behavior)

Interlayer CationTypical Hydration States Observed (in water)Notes
Li⁺1WL, 2WL, Osmotic SwellingHigh hydration energy promotes extensive swelling uni-bayreuth.dersc.org
Na⁺1WL, 2WL, Osmotic SwellingReadily swells and delaminates in water atamanchemicals.comrsc.org
K⁺Limited crystalline swellingWeaker hydration, can suppress osmotic swelling rsc.org
Ca²⁺1WL, 2WL (limited osmotic swelling)Divalent charge can lead to stronger electrostatic attraction, limiting osmotic swelling nih.govrsc.org
Cs⁺Limited crystalline swelling (e.g., 1WL)Larger cation, weaker hydration geoscienceworld.org

Note: This table provides a general overview based on smectite behavior, including this compound. Specific swelling behavior can vary depending on the clay's layer charge, particle size, and experimental conditions.

Formation and Re-assembly Dynamics of Individual Nanolayers

The complete delamination of this compound in suitable solvents, particularly water, yields individual nanolayers with a thickness of approximately 1 nm and a large aspect ratio atamanchemicals.comelementis.comresearchgate.net. This process, often referred to as exfoliation, results in the separation of the clay tactoids into discrete platelets elementis.comelementis.comgoogle.com. These exfoliated nanolayers can then re-assemble under certain conditions, forming various structures atamanchemicals.com.

The re-assembly dynamics can lead to the formation of a "house-of-cards" structure in aqueous dispersions, particularly in the presence of electrolytes or at certain pH values, where attractive interactions between the negatively charged faces and positively charged edges occur atamanchemicals.comresearchgate.netresearchgate.net. This network structure contributes to the rheological properties of this compound dispersions, such as thixotropy atamanchemicals.comqualicer.org. Under shear forces, this "house-of-cards" structure can be broken down, and the nanolayers can align atamanchemicals.comqualicer.org. The re-assembly process is influenced by factors such as particle concentration, ionic strength, and pH atamanchemicals.comaip.org. Restacking of exfoliated layers can also occur, which can impact the properties of nanocomposites acs.org.

Intercalation Chemistry within this compound Interlayers

The interlayer space of this compound provides a host environment for the intercalation of various guest species sigmaaldrich.com. The presence of exchangeable cations and the expandability of the interlayer region facilitate the entry of molecules and ions qualicer.orggoogle.com. Intercalation can occur through different mechanisms, including ion exchange and adsorption rsc.orgacs.org.

The type of interlayer cation can influence the selectivity and extent of intercalation acs.org. For example, studies on the intercalation of CO₂ in dried synthetic fluorothis compound with different interlayer cations (Na⁺, Cs⁺, Ca²⁺, Ba²⁺, Li⁺, Ni²⁺) showed that the selectivity for CO₂ intercalation depended on the cation acs.org. Li-fluorothis compound and Ni-hectorite showed swelling and adsorption of CO₂, while Na⁺, Cs⁺, Ca²⁺, and Ba²⁺ forms did not swell or adsorb CO₂ when sufficiently dried acs.org. The interaction energy between the guest molecules and the interlayer cation plays a role in the intercalation process acs.org.

Organic molecules, polymers, and even nanoparticles can be intercalated into the this compound interlayer space, leading to the formation of nanocomposites with tailored properties elementis.comuni-bayreuth.deresearchgate.net. The intercalation process can be influenced by the size, charge, and polarity of the guest species, as well as the properties of the solvent and the this compound itself (e.g., layer charge density) elementis.com.

Table 2: Examples of Intercalated Species in Smectite Clays (Relevant to this compound Intercalation Chemistry)

Species TypeExamplesPotential Impact on this compound Properties
WaterH₂OSwelling and delamination atamanchemicals.comnih.gov
Organic CationsAlkylammonium ionsOrganoclay formation, increased hydrophobicity, potential for dispersion in organic media elementis.com
PolymersVarious polymersFormation of polymer-clay nanocomposites with enhanced mechanical, thermal, and barrier properties uni-bayreuth.deacs.org
Small MoleculesCO₂, polar organic moleculesAdsorption and potential catalytic applications researchgate.netacs.org
NanoparticlesMetal nanoparticlesFormation of nanohybrids with potential catalytic or optical properties researchgate.net

Note: While this table includes examples relevant to smectite clays in general, the specific intercalation behavior in this compound depends on its unique structural and chemical properties.

Intercalation of Inorganic Species (e.g., CO2, H2O, Metal Ions)

The interlayer space of this compound can accommodate various inorganic species, including water (H2O), carbon dioxide (CO2), and metal ions. The intercalation behavior is significantly influenced by factors such as temperature, pressure, the nature of the intercalating species, and the properties of the interlayer cations. ucl.ac.ukresearchgate.netucl.ac.uknih.govosti.gov

Thermodynamic and Kinetic Aspects of Intercalation Processes

The intercalation of inorganic species into this compound is governed by both thermodynamic and kinetic principles. Studies involving CO2 and H2O intercalation in Na-hectorite have shown that CO2 molecules tend to enter the interlayer space when hydrated with a certain number of water molecules per unit cell. ucl.ac.ukosti.gov The bilayer hydrate structure (2WL) is often found to be the most thermodynamically stable state, even if it accommodates less CO2 than the monolayer structure (1WL). ucl.ac.ukosti.gov

The kinetics of intercalation can be influenced by factors such as the liquid structure of the guest molecules and the presence of soluble salts. geologyscience.ru For instance, the rate of intercalation can be maximized when the amount of the intercalating substance corresponds to a monomolecular layer on the external surface. geologyscience.ru Desorption of intercalated molecules can be a complex process. geologyscience.ru

Research on the adsorption of methylene (B1212753) blue onto cobalt-hectorite composites has utilized kinetic models such as pseudo-first-order and pseudo-second-order kinetics to analyze experimental data. nih.govresearchgate.net Thermodynamic parameters, including standard free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are evaluated to understand the spontaneity and energy changes associated with the adsorption process. nih.govresearchgate.net Negative ΔG° values indicate a spontaneous adsorption process. researchgate.net

Role of Interlayer Cation Type and Hydration State

The type and hydration state of the interlayer cations play a critical role in controlling the intercalation of inorganic species. Cations with small ionic radii and high solvation energies, such as Na⁺ and Ca²⁺, tend to strongly interact with water, leading to the formation of hydrated interlayer structures that can hinder the intercalation of other species like CO2, especially in dry conditions. researchgate.netucl.ac.uknih.govresearchgate.netcambridge.orgacs.org In contrast, cations with larger ionic radii and lower hydration energies, such as Cs⁺ and Ba²⁺, allow for greater CO2 intercalation, even in the absence of water, as they exhibit a more comparable solvation energy for both H2O and CO2. researchgate.netucl.ac.uknih.govresearchgate.netacs.org

The hydration state of the this compound interlayer, characterized by the number of water layers (e.g., 1WL, 2WL), significantly impacts the accessibility and amount of intercalated CO2. ucl.ac.ukresearchgate.netucl.ac.ukosti.gov Supercritical CO2 (scCO2) adsorption is favored at low water content and when the basal spacing corresponds to a monolayer hydrate. researchgate.net Increasing water saturation in the scCO2 fluid phase generally leads to decreased interlayer CO2 content as water preferentially adsorbs due to higher solvation energy. researchgate.netucl.ac.uknih.gov

Experimental and computational studies have demonstrated that the interlayer expansion of smectite clays upon exposure to dry scCO2 is strongly dependent on the cation size, charge, and solvation energy. ucl.ac.uk For Na⁺ and Ca²⁺ hectorites, the collapsed interlayer structure is often the most energetically stable configuration, preventing CO2 intercalation in dry conditions. ucl.ac.uknih.govresearchgate.net Conversely, with Cs⁺ and Ba²⁺, the monolayer structure is stable, and CO2 can spontaneously enter the interlayer, with no significant energy barrier observed for Cs⁺. ucl.ac.uknih.govresearchgate.netresearchgate.net

Data on the effect of interlayer cations on CO2 content in this compound under dry scCO2 conditions (323 K, 90 bar) highlight these differences: ucl.ac.uk

Interlayer CationInterlayer CO2 Content (molecules per unit cell) - 1WLInterlayer CO2 Content (molecules per unit cell) - 2WL
Li⁺2.75.0
Na⁺-- (Collapsed)
Cs⁺1.83.8
Mg²⁺2.65.3
Ca²⁺-- (Collapsed)
Ba²⁺2.65.3

Note: Data for Na⁺ and Ca²⁺ indicate no significant CO2 intercalation in the collapsed state under these specific dry conditions.

Structural Charge Influence on Intercalation Selectivity

The structural charge of the this compound layers, arising from isomorphic substitutions, also influences intercalation selectivity. A lower interlayer surface charge in clay minerals can lead to a higher adsorption capacity for CO2 and a lower pressure threshold for adsorption and swelling in response to CO2. acs.orgresearchgate.net This is related to the cohesion energy holding the clay platelets together; a higher layer charge results in higher cohesion energy, hindering swelling and uptake. nih.gov

Differences in clay-cation interactions, which are suggested to be a dominant factor for CO2 adsorption, can vary significantly based on the clay's composition, charge density, charge homogeneity, and the location of the charge within the layers. acs.org For instance, studies have shown that increasing the F⁻ for OH⁻ substitution in Na-hectorite, which affects the structural charge and hydrophobicity, can lead to decreasing total CO2+H2O intercalation but an increasing CO2/(CO2+H2O) ratio in the interlayer galleries under specific conditions. ucl.ac.ukresearchgate.net

Intercalation of Organic and Organometallic Compounds

This compound can also intercalate organic and organometallic compounds, leading to the formation of organoclays and nanocomposites with tailored properties. uni-bayreuth.deacs.orgfiu.edu This process often involves cation exchange, where interlayer inorganic cations are replaced by organic cations, or direct intercalation of neutral molecules. uni-bayreuth.dersc.orgarizona.edu

Host-Guest Interactions and Interlayer Confinement Effects

The intercalation of organic and organometallic species into the this compound interlayer is driven by host-guest interactions, including electrostatic interactions (in the case of cationic organic species), van der Waals forces, and hydrogen bonding. mdpi.comgeologyscience.ruuni-bayreuth.de The confined environment within the interlayer galleries significantly influences the behavior of the intercalated molecules. researchgate.netnih.gov

For large organic cations, such as alkylammonium ions, intercalation can lead to a significant expansion of the interlayer space. cambridge.orgarizona.edu The arrangement and orientation of these intercalated species are influenced by the interlayer cation type, the concentration of the organic compound, and the properties of the solvent. geoscienceworld.orguni-bayreuth.dearizona.edu For example, the d001 basal spacing observed in XRD patterns can provide information about the number of surfactant layers and their mean orientation relative to the clay basal plane. geoscienceworld.orgpsu.edu

Studies on the intercalation of tetramethylammonium (B1211777) (TMA) cations into this compound have utilized theoretical methods like Density Functional Theory (DFT) to investigate the energetically favorable arrangements of the cations within the interlayer space. mdpi.com These studies suggest that weak C···O hydrogen bonds are present and their strength may slightly decrease with the total energy of the system. mdpi.com

The confinement within the interlayer space can also affect the reactivity and properties of intercalated species. For instance, the intercalation of organometallic complexes, such as cationic trinuclear Cu(II)-pyrazolato complexes, into this compound has been explored to study the effect of confinement on their spectroscopic and magnetic properties. fiu.edu

Orientational Dynamics of Intercalated Molecules

The dynamics of molecules confined within the this compound interlayer are often anisotropic and restricted compared to their bulk counterparts. geoscienceworld.orgresearchgate.netresearchgate.net Techniques like solid-state NMR spectroscopy are valuable for probing the structure, conformation, and dynamics of intercalated species at a molecular level. geoscienceworld.orgpsu.edu

For intercalated CO2 molecules in this compound, studies using 13C NMR and simulations have shown that their average orientation is with the O-C-O axes parallel to the basal clay surface. researchgate.netucl.ac.ukresearchgate.net These molecules undergo rapid rotation about an axis perpendicular to their main molecular axis. researchgate.netucl.ac.ukresearchgate.net The strength of the interaction between the exchangeable cation and the clay structure can dominate the intercalation energetics and influence the dynamics. ucl.ac.uk

The molecular mobility of intercalated species can be heterogeneous, leading to a distribution of correlation times. geoscienceworld.orgpsu.edu NMR relaxation data can provide insights into the mobility, showing, for example, an increase in mobility with increasing surfactant loading and along the alkyl chain of intercalated surfactants. psu.edu However, the complexity of the motional behavior can make detailed analysis challenging without advanced theoretical models. geoscienceworld.orgpsu.edu

The orientational dynamics of intercalated molecules are also influenced by the host structure and guest-host interactions. The corrugated nature of the silicate (B1173343) layers and the arrangement of interlayer cations can impose a certain degree of order and restriction on the orientation of intercalated species. geologyscience.ruarizona.edu

Chemical Modification and Functionalization Strategies of Hectorite

Interlayer Cation Exchange Modifications for Tunable Properties

Interlayer cation exchange is a fundamental modification technique for hectorite, leveraging the presence of exchangeable cations in the interlayer space. qualicer.org By replacing the native cations (like Na⁺) with other inorganic or organic cations, the interlayer spacing, surface chemistry, and ultimately the properties of this compound can be significantly altered. elementis.comoup.com This method allows for tuning properties such as swelling behavior, hydrophilicity/hydrophobicity, and interaction with various molecules. elementis.com For instance, exchanging inorganic cations with larger organic cations can increase the interlayer distance, facilitating intercalation of other molecules. geologyscience.ru The ability to exchange interlayer cations is a key feature of smectite clays (B1170129) like this compound. elementis.com

Pillaring Architectures for Enhanced Basal Spacing and Porosity

Pillaring involves introducing rigid molecular or ionic species into the interlayer space of this compound to create a permanently expanded, porous structure. osti.govuni-bayreuth.de These "pillars" prop open the clay layers, preventing collapse upon drying and generating stable porosity with enhanced basal spacing. osti.gov Pillared clays exhibit increased surface area and pore volume, making them suitable for applications such as catalysis, adsorption, and separation. osti.govresearchgate.net Pillaring can be achieved using various inorganic or organic pillars, including polyoxocations like aluminum Keggin ions or large organic cations. osti.govuni-bayreuth.deresearchgate.net The resulting materials, often referred to as pillared interlayer clays (PILCs), have pore sizes typically in the microporous range (≤ 2 nm), although the exact size and shape depend on the nature of the pillar and the clay layer charge density. uni-bayreuth.de For example, pillaring this compound with cationic Al clusters can yield materials with specific surface areas around 300 m²/g and pore sizes of approximately 8 × 10 × 10 ų. researchgate.net

Surface Grafting and Covalent Functionalization Approaches

Surface grafting and covalent functionalization involve forming strong chemical bonds between organic molecules or other nanomaterials and the this compound surface. qualicer.orgelementis.com This approach allows for stable and specific modification of this compound's surface chemistry, enabling tailored interactions with various substances and integration into composite materials. atamanchemicals.com The reactive groups on the surface and edges of this compound facilitate grafting reactions. atamanchemicals.com

Grafting of Organic Molecules onto Edge Sites

The edges of this compound layers contain reactive silanol (B1196071) (Si-OH) and magnesium/lithium hydroxyl (Mg/Li-OH) groups that can be targeted for covalent grafting of organic molecules. qualicer.orgresearchgate.netgeologyscience.ruscielo.br These amphoteric groups can be protonated or deprotonated depending on the pH, offering sites for reaction. researchgate.net Grafting organic molecules onto these edge sites can alter the surface charge, hydrophobicity, and reactivity of this compound, enabling its use in applications like adsorption of specific pollutants or as fillers in polymer composites. geologyscience.runih.gov For instance, this compound has been chemically modified with organosilanes like N-propyldiethylenetrimethoxysilane and bis[3-(triethoxysilyl)propyl]tetrasulfide through reactions likely occurring at the edge sites, enhancing its ability to remove uranyl cations from aqueous media. nih.gov

Covalent Linkage to Other Nanomaterials

This compound nanolayers can be covalently linked to other nanomaterials to create hybrid structures with synergistic properties. atamanchemicals.commdpi.comacs.org This strategy combines the unique characteristics of this compound, such as its layered structure and CEC, with the functionalities of other nanomaterials, leading to advanced composite materials. nih.gov For example, this compound has been covalently linked to halloysite (B83129) nanotubes, combining this compound's cation exchange capacity with halloysite's tubular structure to create a nanomaterial with enhanced adsorption capabilities for substances like ciprofloxacin (B1669076) and silver ions. mdpi.commdpi.com Covalent modification of clay nanofillers like this compound plays a crucial role in improving the properties of composite materials. acs.orgdntb.gov.ua

Organic Modification and Organo-Hectorite Development

Organic modification of this compound, particularly through the development of organo-hectorites, is a widely used strategy to make the clay compatible with organic polymers and solvents. elementis.comelementis.com This is typically achieved by replacing the inorganic interlayer cations with organic cations, which renders the this compound layers more organophilic. geologyscience.ruelementis.comelementis.com

Derivatization with Quaternary Ammonium (B1175870) Compounds

Derivatization with quaternary ammonium compounds is a common method for preparing organo-hectorites. elementis.comelementis.comulprospector.comnih.gov Quaternary ammonium cations, with their positively charged nitrogen center and organic substituents, can readily exchange with the native inorganic cations in the this compound interlayer space. geologyscience.ruelementis.comelementis.com The type and length of the organic chains on the quaternary ammonium compound influence the properties of the resulting organo-hectorite, including its compatibility with different organic matrices and its rheological behavior in organic solvents. elementis.comelementis.com This modification converts the hydrophilic this compound into a hydrophobic material (an organoclay) suitable for use in solvent-borne systems. elementis.comatamanchemicals.com Examples of such modified hectorites include those modified with long-chain alkyl quaternary ammonium compounds for non-polar systems and those modified with shorter-chain or more aromatic species for mid-to-high polarity systems. elementis.com Stearalkonium this compound is an example of a this compound clay mineral modified with a stearyl quaternary ammonium salt, used in cosmetics for its thickening, emulsifying, and suspending properties. ulprospector.comcommonshare.com

Intercalation and Grafting of Polymeric Chains

Intercalation involves the insertion of polymer chains into the interlayer space of this compound, while grafting refers to the covalent attachment of polymer chains to the clay surface or edges. These methods create polymer-clay nanocomposites with enhanced properties.

Research has demonstrated the intercalation of various polymers into this compound. For instance, studies have investigated the intercalation of poly(ethylene glycol) (PEG) into Na+-hectorite nanocomposites. Solid-state Nuclear Magnetic Resonance (NMR) studies, including techniques like Cross-Polarization Magic-angle Spinning (CP/MAS), 2D Exchange, and Centerband-Only Detection of Exchange (CODEX), have been used to probe the molecular dynamics of PEG chains within the this compound layers mdpi.com. These studies revealed that the motional amplitude of PEG chains is significantly reduced in single-layer configurations compared to double-layer configurations, suggesting anchoring points between the clay platelets and PEG oxygen atoms induced by Na+ cations mdpi.com. The molecular weight of the polymer also influences the motional amplitude, with smaller PEG chains exhibiting decreased motion mdpi.com.

Another example involves the intercalation of poly(styrene-ethylene oxide) (PS-b-PEO) block copolymers into this compound acs.org. Solid-state NMR, specifically 1H-29Si heteronuclear correlation (HETCOR) NMR, confirmed the intercalation of the PEO block, particularly for copolymers with shorter PS blocks acs.org. The intercalated PEO showed reduced mobility, especially near the silicate (B1173343) surface acs.org.

Grafting of polymers onto clay surfaces can also enhance compatibility and dispersion within polymer matrices researchgate.net. Organically modified this compound can improve the dispersibility and compatibility of clay and polymer chains, facilitating the intercalation of polymer chains into the clay layers researchgate.net.

Impact of Organic Modifiers on Layer Exfoliation and Dispersion

Organic modifiers, typically quaternary ammonium salts, are widely used to modify the surface of this compound. This modification changes the clay from hydrophilic to hydrophobic, improving its compatibility with organic polymers and solvents elementis.cominci.guidegoogle.com. The introduction of organic modifiers into the interlayer space leads to an increase in the basal spacing of the clay layers.

The effectiveness of organic modifiers is crucial for achieving exfoliation and good dispersion of this compound layers in a polymer matrix researchgate.net. Exfoliation refers to the complete separation of clay layers into individual platelets, while dispersion describes how well these platelets are distributed within the matrix researchgate.netacademie-sciences.fr. Low charge density clays like this compound and montmorillonite (B579905) are generally more prone to exfoliation when modified with organic cations compared to high charge density clays researchgate.net.

Organically modified this compound is used as a rheology modifier and anti-settling agent in various applications, including cosmetics and coatings inci.guideatamanchemicals.comulprospector.comzjhuate.comulprospector.com. The organic modification allows the this compound to disperse effectively in organic and silicone-based systems, providing thermostable viscosity control and improving suspension properties atamanchemicals.comulprospector.comzjhuate.comulprospector.com. The type of quaternary ammonium species used as the organic modifier can be tailored for different solvent polarities and chemistries elementis.com.

Preliminary research using cationic quaternary ammonium salts of different sizes to modify this compound has shown success in adsorbing perfluoroalkyl acids (PFAAs) from contaminated water, indicating the impact of the organic modifier on the clay's interaction with organic contaminants union.edu.

In-situ Modification During this compound Synthesis

In-situ modification involves introducing modifying agents during the synthesis of this compound. This approach can lead to a more homogeneous distribution of the modifier and potentially influence the formation and characteristics of the clay structure itself.

One example of in-situ modification is the incorporation of polycationic poly(ethylene imine) (PEI) during the emulsification process of synthetic this compound uni-bayreuth.de. This in-situ modification was performed to improve the stabilization of emulsion droplets, as pristine this compound is too hydrophilic for this application uni-bayreuth.de. The resulting this compound-PEI capsules showed retarded release of model fragrance mixtures, demonstrating the effectiveness of the in-situ modification in altering the surface properties and functionality of the clay uni-bayreuth.de.

While hydrothermal synthesis is a common method for producing synthetic this compound, modification of reactant molar ratios, heating methods, and temperature can influence the final product's purity and size researchgate.net. In-situ modification during synthesis can potentially control the delamination extent, nanolayer size, and layer charge density of this compound atamanchemicals.com.

Hybridization Strategies with Other Clay Minerals

Hybridization involves combining this compound with other clay minerals or inorganic layered materials to create composite materials with synergistic properties. This can be achieved through various methods, including physical mixing, co-intercalation, or the formation of mixed-layer structures.

Studies have explored the hybridization of this compound with other clay minerals like montmorillonite and kaolinite (B1170537) to develop materials for diverse applications researchgate.net. For instance, this compound and montmorillonite have been incorporated into polymeric scaffolds for potential use in treating skin lesions researchgate.net. The addition of these clays modified the surface arrangement of the scaffolds, influencing their interaction with biological proteins researchgate.net.

Hybridization can also involve combining this compound with polymers to form composite materials with enhanced rheological properties elementis.combarentz-na.com. This compound/polymer composites are used as rheology modifiers in applications like construction materials, providing improved suspension stability and smoother application compared to other mineral-based and cellulosic additives barentz-na.com.

The combination of different clay minerals in a hybrid material can leverage the unique properties of each component. For example, while montmorillonite is often used as a catalyst support, this compound shows enhanced thermal stability when organically modified compared to similarly modified bentonite (B74815) (which is primarily composed of montmorillonite), which can be advantageous in certain applications elementis.com.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound72941499
Poly(ethylene glycol)11199 (for general Polyvinyl Alcohol, often used interchangeably with PEO/PEG in clay intercalation studies, though chemically distinct) fishersci.ficiteab.comsarchemlabs.comsarchemlabs.comlabsolu.ca ; 24871 (for Polyethylene glycol)
Poly(vinyl alcohol)11199 fishersci.ficiteab.comsarchemlabs.comsarchemlabs.comlabsolu.ca
Polyacrylamide6579
Chitosan71853 fishersci.ptnih.gov, 129662530 nih.gov, 21896651 researchgate.netciteab.com
Quaternary ammonium saltsVarious (e.g., Disteardimonium this compound CID 23676135 ontosight.ai)
Montmorillonite71586775 researchgate.netnih.govfishersci.atcenmed.comthegoodscentscompany.com
Kaolinite56841936 fishersci.fiherts.ac.ukresearchgate.net, 71300855 nih.govnih.gov
Saponite57445844
Poly(ethylene imine)16213603
Poly(styrene)24890

Interactive Data Tables:

Based on the provided text, explicit numerical data for creating detailed, interactive data tables with multiple parameters for comparison across different modification strategies is limited. However, the text describes the impact of these modifications on properties like exfoliation, dispersion, rheology, and interaction with other substances.

For example, regarding the impact of organic modifiers on exfoliation and dispersion, the text mentions that low charge density clays like this compound are more readily exfoliated researchgate.net. It also highlights that organically modified this compound provides thermostable viscosity control and improves suspension properties atamanchemicals.comulprospector.comzjhuate.comulprospector.com.

Regarding the intercalation of polymers, the text notes that the motional amplitude of PEG chains is reduced upon intercalation, particularly in single-layer configurations mdpi.com.

While specific numerical data points (e.g., exact d-spacing values after intercalation of different polymers, quantitative measures of exfoliation degree for various organic modifiers, numerical improvements in viscosity or suspension stability) are not consistently provided in a format suitable for comprehensive data tables across all sections, the qualitative and comparative information can be summarized.

As a representation of the type of data discussed, a conceptual table illustrating the impact of organic modification on this compound's properties could be presented:

Modification StrategyModifier TypeImpact on HydrophilicityImpact on Dispersion in Organic MediaImpact on Layer ExfoliationExample Application
Organic ModificationQuaternary Ammonium SaltsDecreasesIncreasesFacilitatesRheology Modifier

Similarly, a conceptual table for polymer intercalation could highlight the effect on polymer dynamics:

Modification StrategyPolymer IntercalatedClay TypeObservationImplication
IntercalationPoly(ethylene glycol)This compoundReduced motional amplitude of polymer chainsIndicates interaction/anchoring with clay layers

Creating truly interactive tables with dynamic filtering or sorting would require a dedicated web environment and a structured dataset beyond the scope of this text-based response. The tables above serve as illustrative examples of how the research findings could be presented if more detailed numerical data were available.

Rheological Behavior and Dispersion Science of Hectorite Suspensions

Fundamental Principles of Hectorite Rheology

The rheological behavior of this compound suspensions is governed by the interactions between its individual clay platelets, which are approximately 1 nm thick and have dimensions around 50 x 250 nm. aip.orgelementis.com These platelets carry a permanent negative charge on their faces due to isomorphous substitution, while their edges can be positively or negatively charged depending on the pH. elementis.comcambridge.org

Characterization of Shear-Thinning and Thixotropic Properties

This compound suspensions typically exhibit shear-thinning behavior, meaning their viscosity decreases with increasing shear rate. elementis.comatamankimya.comelementis.com This is a desirable property in many applications as it allows for easy application (e.g., spraying) at high shear rates, while maintaining high viscosity at rest to prevent sagging or settling. elementis.com

Thixotropy, a time-dependent shear-thinning behavior, is also characteristic of this compound gels. elementis.comatamankimya.comelementis.com Thixotropy refers to the reversible decrease in viscosity under shear and the gradual recovery of viscosity when the shear is removed. elementis.com This recovery of structure over time is crucial for applications requiring suspension stability at rest. elementis.com The thixotropic flow character and the delay in structural recovery can be influenced by the addition of this compound-based rheology modifiers. elementis.com

The difference between pseudoplastic (shear-thinning without time dependency) and thixotropic flow lies in the recovery behavior. elementis.com While the viscosity curves for increasing and decreasing shear rates are identical for pseudoplastic fluids, a thixotropic fluid shows a hysteresis loop, indicating time-dependent structural breakdown and recovery. elementis.com

Yield Stress Development and Ageing Phenomena in Gels

This compound gels exhibit a yield stress, which is the minimum stress required to initiate flow. cambridge.orgresearchgate.net This yield stress contributes to the suspension's ability to resist deformation and maintain its structure at rest, effectively preventing sedimentation. elementis.com

The yield stress in this compound gels develops over time, a phenomenon known as ageing or structural rejuvenation. aip.orgcambridge.orgresearchgate.netrsc.org After shearing, which breaks down the gel structure, the yield stress increases with resting time as the network reforms. cambridge.orgresearchgate.net This ageing process can be long, lasting several days, as particles rearrange and form bonds within the three-dimensional network. cambridge.orgresearchgate.net

Studies have characterized the ageing behavior by measuring the yield stress as a function of ageing time. cambridge.org The relationship between maximum yield stress and this compound content is often linear. cambridge.orgresearchgate.net Ageing models, such as the Leong model and the empirical power law model, have been used to describe this time-dependent increase in yield stress. aip.orgcambridge.orgresearchgate.net The timescale of ageing is influenced by factors such as particle concentration and interparticle forces. aip.orgcambridge.org

Microstructural Investigations of this compound Dispersions

The macroscopic rheological properties of this compound dispersions are a direct consequence of their underlying microstructure. The interaction and arrangement of the individual this compound platelets lead to the formation of complex network structures.

Formation of "House-of-Cards" Networks and Dispersed Nanolayer States

A widely accepted model for the microstructure of clay gels, including this compound, is the "house-of-cards" network. researchgate.netresearchgate.netmdpi.com In this model, the anisotropic clay platelets interact through edge-to-face associations, forming an open, three-dimensional network that traps the continuous phase (water). researchgate.netresearchgate.net This structure is responsible for the gel-like behavior and the observed yield stress. researchgate.net

Cryo-SEM studies have revealed the formation of open cellular or sponge-like microstructures in this compound gels, with platelet particles interacting in an overlapping edge-face configuration. researchgate.netrsc.org The cell size of this structure can range from tens to several hundred nanometers. rsc.org

Under certain conditions, particularly at very low clay concentrations and high shear, this compound can exist in a dispersed nanolayer state where the individual platelets are largely exfoliated and dispersed in the medium. researchgate.netuni-bayreuth.de In this state, the three-dimensional network is absent, and the suspension may exhibit Newtonian or less pronounced shear-thinning behavior. researchgate.net

Inter-Particle Interaction Forces and Network Formation

The formation and stability of the network structure in this compound dispersions are governed by a balance of inter-particle forces, including electrostatic double-layer repulsion, van der Waals attraction, and edge-to-face attractive forces. aip.orgelementis.comcambridge.org

The permanent negative charge on the platelet faces leads to strong face-face electrostatic repulsion, which promotes swelling and delamination of the clay tactoids in water. elementis.comcambridge.org The edges of the platelets, however, can develop positive charges at certain pH values. elementis.comcambridge.org The attractive interaction between the positively charged edges and the negatively charged faces is considered a primary driving force for the formation of the "house-of-cards" network. cambridge.orgresearchgate.net

The strength and nature of these interactions are influenced by factors such as pH, ionic strength, and the presence of other additives. aip.orgcambridge.orgcambridge.org For instance, the yield stress of this compound gels has been shown to peak at a specific pH (around 8 for natural this compound), suggesting an optimal balance of positive and negative charges for network formation. cambridge.orgresearchgate.netrsc.org The addition of salts can also significantly impact the inter-particle forces by screening electrostatic repulsions, which can affect the network structure and rheological properties. aip.org

Factors Governing Rheological Performance

Several factors influence the rheological performance of this compound suspensions:

Concentration: The concentration of this compound in the dispersion is a primary factor determining viscosity and yield stress. Higher concentrations generally lead to stronger networks and increased viscosity. cambridge.orgresearchgate.net

Particle Morphology and Size: The unique lath-like morphology and small size of this compound platelets, particularly their large edge area compared to other smectites like bentonite (B74815), contribute significantly to their efficient network formation and rheological effectiveness. elementis.comelementis.com

Surface Chemistry and Charge Density: The distribution and magnitude of negative charges on the faces and pH-dependent charges on the edges of the platelets play a crucial role in the inter-particle interactions and network formation. aip.orgelementis.comcambridge.org Isomorphous substitution in the crystal structure is the origin of the permanent negative charge on the faces. elementis.com

Dispersion Method and Shear History: The method and intensity of dispersion (e.g., high shear mixing) can influence the degree of platelet exfoliation and thus the initial state of the network structure, affecting subsequent rheological behavior and ageing. atamankimya.comelementis.com

Presence of Electrolytes and Additives: The ionic strength and composition of the aqueous phase, as well as the presence of other additives (e.g., polymers, dispersants, salts), can significantly alter the inter-particle forces and modify the rheological properties of this compound suspensions. elementis.comaip.orgcambridge.orggoogle.com

Temperature: Temperature can also affect the rheological properties, influencing particle interactions and the stability of the network structure. elementis.comcambridge.org

Influence of Clay Concentration, Ionic Strength, and pH

The concentration of this compound in a suspension directly impacts its rheology. As the clay concentration increases, the likelihood of particle-particle interactions rises, leading to the formation of a network structure that increases viscosity and yield stress mdpi.com. At low concentrations, suspensions may exhibit Newtonian or near-Newtonian behavior, but as concentration increases, they typically become shear-thinning with a pronounced yield stress, characteristic of a gel mdpi.comuu.nl.

Ionic strength plays a crucial role in modulating the electrostatic interactions between this compound platelets. In low ionic strength environments, the repulsive forces between the negatively charged faces of the platelets are significant, contributing to the stability of the dispersion and the formation of a gel at relatively low volume fractions uu.nl. Increasing the ionic strength screens these electrostatic repulsions, which can lead to a decrease in yield stress at lower pH values cambridge.org. However, at higher pH values, the effect of ionic strength can become more pronounced, potentially increasing the yield stress cambridge.org. Studies on other clay minerals like sepiolite (B1149698) and montmorillonite (B579905), which share some similarities with this compound's layered structure, demonstrate how ionic strength and pH collectively influence gel strength and particle interactions mdpi.comcambridge.org. For instance, montmorillonite suspensions show that increasing ionic strength (0.02–0.2 M) can decrease apparent viscosity and alter rheological behavior mdpi.com. Sepiolite suspensions show that the yield stress can increase with ionic strength, particularly at pH values above 8 cambridge.org.

The pH of the suspension medium affects the surface charge of the this compound particles, particularly the charges on the edges of the platelets. The yield stress of this compound suspensions exhibits a dependence on pH, often showing a maximum within a specific pH range cambridge.org. For as-received this compound (SHCa-1), a pronounced yield stress was observed in the pH range of 6–12, with a maximum at approximately pH 8, irrespective of clay concentration cambridge.org. This suggests an optimal balance of attractive and repulsive forces at this pH, likely involving interactions between negatively charged faces and positively charged edges, leading to a strong gel structure cambridge.org. Synthetic this compound has shown a similar yield stress-pH behavior with a maximum at pH 9 cambridge.org. Changes in pH can lead to particle agglomeration, particularly at lower pH, which can decrease the effective particle concentration available for network formation and thus reduce the yield stress cambridge.org.

Here is a conceptual table illustrating the influence of these factors on this compound suspension rheology:

FactorIncrease in FactorTypical Effect on Viscosity & Yield StressNotes
Clay ConcentrationIncreaseIncreaseTransition from Newtonian to shear-thinning
Ionic StrengthIncrease (Low to Moderate)Decrease (due to screening of repulsion)Effect can vary with pH
pHShifting towards optimal pH (~8-9)Increase (due to optimized network)Effect depends on specific this compound type

Role of Particle Size, Shape Anisotropy, and Aspect Ratio

The physical characteristics of this compound particles, including their size, shape anisotropy, and aspect ratio (the ratio of diameter to thickness), are fundamental to their rheological performance. This compound particles are typically described as lath-like or flat rods, possessing a high aspect ratio uu.nluu.nl. This anisotropic shape allows them to form a three-dimensional network structure in suspension through interactions between particle faces and edges.

The high aspect ratio and anisotropic shape contribute significantly to the high low-shear viscosities and effective yield stress observed in this compound suspensions, even at relatively low volume fractions (typically 1-4%) in low ionic strength environments uu.nl. The overlap of the large effective hydrodynamic volumes of these anisotropic particles facilitates the formation of a gel network uu.nl.

The particle size distribution can also affect the rheological behavior and the sol-gel transition acs.org. While a simple approach might consider only the volume of the particles, differences in rheological behavior between various clays (B1170129) of similar shapes and sizes can be attributed to variations in repulsion strength and charge location acs.org. Studies comparing this compound with other clay minerals like montmorillonite highlight the importance of these particle characteristics; although both are platelet-like, differences in size, aspect ratio, flexibility, and surface charge density lead to different gel strengths and thixotropy uu.nl.

The addition of other colloidal particles with different shapes can also dramatically enhance the rheological properties of this compound dispersions, and the magnitude of this effect is dependent on the shape of the added particles researchgate.net.

Dispersion Efficacy and Activation Mechanisms

Achieving optimal dispersion of this compound is crucial for developing stable suspensions with desired rheological properties. This often involves specific processing techniques and the use of chemical additives.

Development of Hyper-Dispersible this compound Grades

To overcome challenges associated with the dispersion of standard-grade this compound, such as high water demand and potential for agglomeration, hyper-dispersible grades have been developed pcimag.com. These grades are designed for easier and more efficient dispersion in liquid media.

The development of hyper-dispersible this compound involves careful control of composition and processing conditions pcimag.com. These adjustments can lead to a unique morphology of the clay aggregate particle that directly affects its dispersibility pcimag.com. For example, a hyper-dispersible grade like BENTONE HD clay has demonstrated the ability to achieve complete dispersion to a stable pregel in less than two minutes, compared to standard spray-dried this compound clay pcimag.com.

Furthermore, hyper-dispersible grades can offer reduced water demand for pre-gel preparation. While standard treated spray-dried clays may require solids levels as low as 2% to maintain a pourable solution, hyper-dispersible grades can form pourable pre-gels at solids levels as high as 14% pcimag.com. This increased production latitude is a significant advantage in various applications pcimag.com. Products like BENTONE® DE are described as easily dispersible, refined this compound modifiers for waterborne systems ulprospector.com.

Mechanisms of Action of Chemical Dispersants and Activators

Chemical dispersants and activators are frequently used to enhance the dispersion of this compound and optimize its rheological performance. These additives work by interacting with the clay particle surfaces, modifying the inter-particle forces and promoting de-agglomeration and stabilization of the dispersed platelets.

Dispersants generally function by adsorbing onto the particle surfaces, providing stabilization against agglomeration and settling through steric and/or electrostatic mechanisms patsnap.com. Steric stabilization involves the formation of a protective layer of dispersant molecules around the particles, creating spatial hindrance that prevents close approach and aggregation patsnap.com. Electrostatic stabilization is achieved when dispersants with ionic groups impart like charges on the particle surfaces, leading to electrostatic repulsion that counteracts attractive forces patsnap.com.

For clay minerals like this compound, which have negatively charged faces and pH-dependent edge charges, dispersants and activators can influence the balance of face-face, edge-edge, and face-edge interactions. For example, some activators, often polar organic molecules or specific ions, can facilitate the intercalation of solvent molecules into the interlayer space of the clay, leading to swelling and exfoliation of the layered structure into individual platelets. This exfoliation is crucial for developing the full rheological potential of the clay.

Chemical dispersants are typically blends of surfactants and solvents amn.ptiupac.org. The surfactants, possessing both hydrophilic and lipophilic sections, migrate to the oil/water interface (or in the case of clay, the particle/water interface) and lower the interfacial tension, making it easier for particles to separate and disperse amn.ptiupac.orgeuropa.eu. The solvent helps carry the surfactant to the interface amn.pteuropa.eu.

While the search results provided general mechanisms for dispersants and mentioned specific commercial products containing modified clays, detailed chemical mechanisms of specific activators for this compound beyond general surfactant/solvent action were not extensively detailed. However, the principle involves overcoming the attractive forces between clay platelets (like van der Waals forces or edge-face attractions) and introducing repulsive forces (electrostatic or steric) to maintain a stable, dispersed state.

The use of dispersants is a common strategy to improve the dispersion degree of mineral particles in suspensions, as seen in studies on other minerals like chlorite, where citric acid acted as a dispersant to increase particle dispersion and reduce settling mdpi.com.

Nanocomposite Design and Engineering with Hectorite

Polymer-Hectorite Nanocomposites

Polymer-hectorite nanocomposites are a class of materials where nanoscale hectorite platelets are dispersed within a polymer matrix. mdpi.com The resulting materials often exhibit remarkable improvements in their properties compared to the neat polymers, even at very low filler concentrations (typically 1-5 wt%). cranfield.ac.uk The effectiveness of reinforcement depends critically on the degree of clay dispersion and the interaction between the polymer and the clay platelets. mdpi.com

The method used to prepare polymer-hectorite nanocomposites is crucial for achieving the desired level of clay platelet dispersion (intercalation or exfoliation) within the polymer matrix. mdpi.com The primary strategies employed include in-situ polymerization, solution intercalation, and melt compounding. cambridge.orgigi-global.comsci-hub.seresearchgate.net

In-situ Polymerization: In this technique, the this compound clay is first swollen within a liquid monomer or a monomer solution. cambridge.orgsci-hub.se The polymerization process is then initiated, either by heat, radiation, or the addition of an initiator. cambridge.org This allows polymer chains to grow between and around the silicate (B1173343) layers, potentially leading to a high degree of exfoliation. sci-hub.seiieta.org This method can foster strong interfacial bonding between the polymer and the this compound platelets. iieta.org

Solution Intercalation: This method involves dispersing the this compound in a solvent in which the polymer is also soluble. cambridge.orgirispublishers.com Upon mixing, the polymer chains displace the solvent molecules and intercalate into the galleries of the this compound layers. The solvent is subsequently removed by evaporation. The effectiveness of this method depends on the compatibility of the polymer, solvent, and clay. sci-hub.se For instance, different percentages of nanoclay have been added to a hybrid biopolymer blend of Polylactic acid (PLA) and Poly(3-hydroxy butyrate (B1204436) co-3-valerate) (PHBV) using the solution intercalation technique to improve the material's properties. irispublishers.com

Melt Compounding (or Melt Intercalation): This is a widely used, solvent-free industrial method where the this compound is mixed with the polymer in its molten state. cambridge.orgsci-hub.se High shear forces during compounding help to break up the clay agglomerates and promote the intercalation of polymer chains into the clay galleries. cambridge.org The success of this method relies on the thermodynamic compatibility between the polymer and the this compound surface. sci-hub.se To enhance compatibility, this compound is often organically modified with surfactants before melt compounding.

The choice of processing method depends on the type of polymer, the desired nanocomposite morphology (intercalated vs. exfoliated), and scalability for industrial applications. iieta.org

The remarkable improvement in the properties of polymer-hectorite nanocomposites stems from several key reinforcement mechanisms at the nanoscale. A primary factor is the high aspect ratio and large surface area of the individual this compound platelets. mdpi.com When effectively dispersed, these platelets create a vast interfacial area within the polymer matrix. mdpi.com

A strong interfacial adhesion between the hydrophilic this compound surface and the (often hydrophobic) polymer matrix is crucial for effective reinforcement. mdpi.com Poor adhesion can lead to debonding at the interface, compromising the material's strength. To overcome this, surface modification of this compound with organic cations (organomodification) is a common strategy to improve its compatibility with the polymer matrix, which enhances interfacial bonding and allows for efficient stress transfer. iieta.orgresearchgate.net

The primary mechanisms of reinforcement include:

Load Transfer: When a mechanical load is applied, the strong interface allows for the efficient transfer of stress from the softer polymer matrix to the stiff this compound platelets. researchgate.net This is a fundamental reason for the observed increase in strength and modulus. iieta.org

Tortuous Path Mechanism: In terms of barrier properties, the dispersed, high-aspect-ratio platelets create a complex, tortuous path for diffusing molecules (like gases or liquids), significantly slowing their permeation through the material. mdpi.com

Achieving a homogeneous dispersion of this compound platelets and ensuring strong interfacial adhesion are the most critical factors in maximizing these reinforcement effects. escholarship.org

The successful incorporation of this compound into polymer matrices leads to significant enhancements in a range of physical properties. irispublishers.commdpi.com

Mechanical Properties: The addition of even a small percentage of this compound can lead to substantial improvements in the mechanical performance of polymers. iieta.orgepitoanyag.org.hu

Tensile Strength and Modulus: Nanocomposites often show a 30-50% increase in tensile strength and modulus. iieta.org The reinforcement provided by the dispersed silicate nanolayers is directly responsible for this enhancement. epitoanyag.org.hu For example, studies on poly(N-isopropylacrylamide)/hectorite nanocomposite gels showed that the tensile modulus and strength could be precisely controlled by varying the clay concentration, with tensile strength reaching up to 3.0 MPa. acs.org Similarly, styrene-butadiene rubber (SBR) reinforced with a multi-walled carbon nanotube/hectorite hybrid filler showed a 210% improvement in tensile strength. mdpi.com

Toughness: While improving strength and modulus, it is often challenging to simultaneously enhance toughness. epitoanyag.org.hu However, the specific interactions at the nano-level can sometimes lead to improved fracture toughness. researchgate.net

Table 1: Enhancement of Mechanical Properties in Polymer-Hectorite Nanocomposites

Polymer Matrix This compound Loading (wt%) Tensile Strength Improvement Young's Modulus Improvement Reference
Poly(amide imide) (CPAI) 3% - - rsc.org
Poly(N-isopropylacrylamide) ~25 mol% Reached 3.0 MPa Reached 1.1 MPa acs.org
Styrene-Butadiene Rubber (SBR) 0.7% (Hybrid Filler) 210% - mdpi.com

Thermal Properties: this compound can significantly improve the thermal stability of polymers.

Thermal Stability: The presence of dispersed this compound platelets can hinder the thermal motion of polymer chains and act as a barrier to the diffusion of volatile degradation products, thus increasing the decomposition temperature. cranfield.ac.ukrsc.org For instance, in poly(amide imide)/hectorite hybrids, the initial decomposition temperature increased from 452°C to 463°C with a 3 wt% this compound content. rsc.org Similarly, incorporating this compound into superabsorbent polymer composites has been shown to increase the glass transition temperature (Tg) and reduce weight loss during thermal analysis. researchgate.net

Coefficient of Thermal Expansion (CTE): Nanocomposites often exhibit a lower CTE because the rigid clay network restricts the expansion and contraction of the polymer matrix. rsc.org CPAI hybrid films with 3 wt% organo-modified this compound showed a reduction in CTE. rsc.org

Flammability: The barrier effect of the clay layers can reduce the release of combustible gases during burning, leading to enhanced flame retardancy. cranfield.ac.ukmdpi.com

Table 2: Enhancement of Thermal Properties in Polymer-Hectorite Nanocomposites

Polymer Matrix This compound Loading (wt%) Key Finding Reference
Poly(amide imide) (CPAI) 3% Decomposition temperature increased from 452°C to 463°C. rsc.org
Superabsorbent Polymer Composite Increasing amounts Increased glass transition temperature (Tg) and reduced weight loss. researchgate.net
Polystyrene (PS) 1-5% Increased thermal stability. nih.gov

Barrier Properties: The lamellar structure of this compound makes it an excellent additive for improving the barrier properties of polymers against gases and liquids. mdpi.comcore.ac.uk

Gas Permeability: The "tortuous path" created by the dispersed platelets significantly increases the diffusion path length for gas molecules, thereby reducing the permeability of the material. mdpi.commdpi.com This is highly valuable in packaging applications. iieta.org For example, adding 1.33 vol% of Li-hectorite to an acrylic resin resulted in a 38% reduction in CO2 permeability. researchgate.net

Moisture/Vapor Barrier: The same mechanism applies to water vapor and other liquids, leading to reduced moisture uptake, which is particularly beneficial for moisture-sensitive polymers. mdpi.com

Table 3: Enhancement of Barrier Properties in Polymer-Hectorite Nanocomposites

Polymer Matrix This compound Loading Property Measured Improvement Reference
Acrylic Resin 1.33 vol% CO2 Permeability 38% Reduction researchgate.net
General Polymers - Water Vapour Permeability Significant Reduction core.ac.uk

Hydrogel and Soft Matter Composites Incorporating this compound

This compound and its synthetic analogue, laponite, are widely used to create nanocomposite hydrogels. mdpi.com These materials are three-dimensional, water-swollen polymer networks where the clay platelets act as multifunctional cross-linkers. researchgate.net This unique structure imparts remarkable mechanical properties and stimuli-responsive behavior not found in conventional hydrogels. mdpi.com

This compound-based hydrogels are typically synthesized via in-situ free-radical polymerization of a hydrophilic monomer, such as acrylamide (B121943) or N-isopropylacrylamide, in an aqueous dispersion of exfoliated this compound platelets. acs.orgrsc.org

The cross-linking in these hydrogels is primarily physical, though chemical functionalities can be introduced.

Physical Cross-linking: The primary mechanism involves the adsorption of growing polymer chains onto the surfaces of multiple this compound platelets. researchgate.net The negatively charged faces and positively charged edges of the clay platelets can interact with the polymer chains through hydrogen bonding or ionic interactions. sapub.org Each platelet can thus act as a "giant multifunctional cross-linker," connecting numerous polymer chains and forming a robust, three-dimensional network. researchgate.net This avoids the need for traditional organic cross-linking agents, which can sometimes be toxic. whiterose.ac.uk

Chemical Cross-linking: While physical cross-linking is dominant, covalent bonds can also be formed. This can be achieved by using monomers or cross-linking agents that can react with functional groups on the this compound surface or with organomodifiers attached to the clay. rsdjournal.orgmdpi.com Some systems use a dual cross-linking approach, combining this compound platelets with other cross-linkers like graphene oxide to create hydrogels with superior properties. mdpi.com

The synthesis process involves dispersing this compound in water to allow for exfoliation, adding the monomer and an initiator, and then initiating polymerization, often through heat or UV radiation. rsc.org

The incorporation of this compound significantly influences the rheological and swelling properties of hydrogels.

Rheological Behavior: Rheology studies the flow and deformation of materials. This compound-based hydrogels exhibit unique viscoelastic properties.

Storage Modulus (G'): These hydrogels typically show a high storage modulus (G'), which is a measure of the elastic response of the material. The G' value increases significantly with increasing this compound concentration, indicating the formation of a stronger, more elastic network. researchgate.netscispace.com For example, in nanocomposite electrolytes, the elastic modulus was shown to be strongly dependent on the this compound volume fraction. ncsu.edu

Viscoplasticity/Thixotropy: Many this compound hydrogels exhibit non-Newtonian, thixotropic behavior, meaning their viscosity decreases under shear (e.g., when shaken or injected) and they recover their gel-like structure at rest. mdpi.comatamanchemicals.com This property is highly desirable for applications like injectable biomaterials.

Table 4: Rheological Properties of this compound-Based Hydrogels

Hydrogel System This compound/Laponite Content Key Rheological Finding Reference
Polyacrylamide/Laponite Increasing Laponite content Storage modulus (G') increased with increasing clay content. researchgate.net
This compound/PEGdm Electrolyte Increasing this compound volume fraction Elastic modulus (G') and yield stress increased. ncsu.edu
This compound/Spring Water 10% w/w Non-Newtonian, viscoplastic to pseudoplastic profile. mdpi.com

Swelling Behavior: The ability of a hydrogel to absorb and retain water is a defining characteristic.

Swelling Ratio: The equilibrium swelling ratio of this compound nanocomposite hydrogels often decreases with increasing clay content. researchgate.netscispace.com This is because a higher density of cross-links provided by the clay platelets restricts the expansion of the polymer network. scispace.com

pH and Ionic Strength Sensitivity: For hydrogels containing ionizable groups (e.g., from acrylic acid), the swelling behavior can be highly sensitive to the pH and ionic strength of the surrounding medium. acs.orgnih.gov At certain pH values, electrostatic repulsion between ionized groups can cause enhanced swelling. nih.gov Conversely, increasing the ionic strength of the external solution can shield these charges and cause the hydrogel to deswell. scispace.comnih.gov

Osmotic Swelling: The swelling of this compound itself is a complex phenomenon influenced by the solvent composition. Studies have shown that in certain solvent mixtures, less water is required to achieve complete delamination (osmotic swelling) of the this compound layers compared to binary mixtures. researchgate.netcambridge.org

Table 5: Swelling Behavior of this compound-Based Hydrogels

Hydrogel System Parameter Varied Effect on Swelling Reference
Polyacrylamide/Laponite Laponite Concentration Swelling ratio decreased with increasing clay content. scispace.com
Polyacrylamide/Laponite Salt Concentration in external solution Deswelling observed with increasing salt concentration. scispace.com
Anionic Superporous Hydrogel pH Swelling increased as pH rose above 4.9 due to ionization. nih.gov
Anionic Superporous Hydrogel Ionic Strength Swelling ratio decreased significantly with increasing ionic strength. nih.gov

Tunable Properties for Advanced Soft Materials

The incorporation of this compound nanosheets into polymer matrices allows for the creation of advanced soft materials with highly tunable properties. These materials, particularly hydrogels, exhibit adjustable mechanical, rheological, and stimuli-responsive characteristics that can be precisely controlled for specific applications.

Detailed Research Findings:

The tunability of these soft materials stems from the unique properties of this compound and its interaction with the polymer network. This compound, a type of smectite clay, can be delaminated into individual nanolayers approximately 1 nm thick. researchgate.net When dispersed within a polymer hydrogel, these high-aspect-ratio nanosheets act as multifunctional crosslinkers, significantly influencing the material's bulk properties. atamanchemicals.com

Rheological Properties: The rheological behavior of this compound-containing soft materials is also highly tunable. Aqueous dispersions of this compound alone exhibit significant thixotropic properties, forming a "house-of-cards" structure at rest that can be broken down under shear. researchgate.net In nanocomposite hydrogels, this compound has a more pronounced effect on rheological properties compared to other nanofillers like montmorillonite (B579905). Current time information in Bangalore, IN. This allows for the independent tuning of a hydrogel's viscosity and its final mechanical properties, which is crucial for applications like injectable biomaterials where low viscosity during injection and high strength post-implantation are required. Current time information in Bangalore, IN.

Stimuli-Responsive Behavior: this compound-based nanocomposite gels can be designed to be sensitive to a variety of external stimuli, including temperature, pH, and salt concentration. mdpi.com For example, nanocomposite gels made with copolymers of hydrophobic and hydrophilic monomers exhibit reversible size changes in response to temperature shifts. mdpi.com Furthermore, the incorporation of this compound nanosheets can regulate the swelling and shrinking kinetics of these hydrogels. The nanosheets act as kinetic barriers to water diffusion, leading to tunable phase transitions that are dependent on the material's thermal history. scispace.comresearchgate.net This allows for precise control over the material's response to environmental changes.

Below is a data table illustrating the effect of this compound concentration on the mechanical properties of a Zwitterionic (ZB) hydrogel.

This compound wt%Polymer (ZB) wt%Young's Modulus (kPa)Fracture Strength (kPa)Elongation at Break (%)
060~100< 100~100
0.860~250~150~200
1.360~400~250~250
1.660~600~350~200
2.460~900~400~150

This table is based on data presented for ZB-hectorite hydrogels, showing a significant increase in Young's Modulus and fracture strength with increasing this compound content. scispace.com

Hybrid Nanostructures and Multifunctional Materials

The assembly of this compound nanolayers with other functional materials enables the creation of sophisticated hybrid nanostructures and multifunctional composites. These materials leverage this compound's plate-like structure and surface chemistry to build complex architectures for a range of advanced applications.

Fabrication of this compound-containing Films, Membranes, and Capsules

Various fabrication techniques are employed to create this compound-containing films, membranes, and capsules, each offering control over the final structure and properties. researchgate.net

Films and Membranes: The layer-by-layer (LbL) assembly technique is a common and versatile method for fabricating ultrathin films. lbl.gov This process involves the alternating deposition of negatively charged this compound nanosheets with positively charged polyelectrolytes, such as poly(diallyldimethylammonium chloride) (PDDA), onto a substrate. scispace.comlbl.gov The strong electrostatic interactions between the layers result in stable, uniform films with nanoscale precision in thickness. lbl.gov Other methods like solvent casting, spin-coating, and spray-coating are also utilized to create nanocomposite films. acs.orgmdpi.com

A key application of these films is in creating gas barrier coatings for packaging. The high-aspect-ratio this compound platelets, when exfoliated and dispersed within a polymer matrix, create a tortuous path for gas molecules, significantly reducing the permeability of gases like oxygen and water vapor. mdpi.com Polymer nanocomposite films containing up to 30 wt% this compound can remain transparent while substantially improving gas barrier performance. mdpi.com

In the realm of water purification, this compound is incorporated into nanofiltration membranes. researchgate.net Thin-film nanocomposite (TFN) membranes can be developed by incorporating mesoporous synthetic this compound into the polyamide selective layer. researchgate.netnih.gov The this compound, due to its negative surface charge and hydrophilic nature, can improve water flux and aid in the rejection of salts and other contaminants. researchgate.netnih.gov

Capsules: this compound is also used to form the shells of microcapsules, often to enhance their barrier properties or stability. osti.gov For instance, polyurea microcapsules can be coated with this compound through the sequential addition of mineral precursors onto the capsule surface. researchgate.net In other designs, this compound is used in conjunction with polycationic polymers to form hybrid capsules around emulsion droplets, effectively retarding the release of volatile substances encapsulated within. osti.gov

Design and Properties of Janus Nanoparticles

Janus nanoparticles, named after the two-faced Roman god, are particles with two distinct sides, each having different chemical compositions and properties. psu.edu this compound's disk-like shape makes it an ideal building block for creating such anisotropic nanoparticles.

Design and Synthesis: A common strategy to synthesize this compound-based Janus particles involves using a temporary mask to selectively modify one face. psu.eduresearchgate.net One method uses a Pickering emulsion, where this compound-stabilized polymer colloids are trapped at a wax-water interface. acs.org The exposed hemisphere of the colloids can then be chemically modified, for example, through cation exchange with ions like Ca²⁺ or Fe³⁺, while the hemisphere embedded in the wax remains unchanged. acs.org After modification, the wax is dissolved to release the Janus particles. Another approach involves adsorbing this compound disks onto the surface of larger, positively charged polystyrene colloidal particles, which act as a template. The exposed face of the this compound is then modified before the template is removed. researchgate.net

Properties: The key property of these this compound Janus particles is their amphiphilicity, where one face is hydrophilic (the unmodified this compound) and the other is more hydrophobic or has a different surface charge. researchgate.netnih.gov This dual nature allows them to act like surfactants, self-assembling at liquid-liquid interfaces to stabilize emulsions. psu.eduresearchgate.net The distribution of different charges or functional groups on opposite hemispheres can result in a non-uniform zeta potential and even a giant dipole moment, allowing for potential remote positioning in an electric field. psu.eduacs.org

Composites with Metal Oxides (e.g., TiO₂, Fe₂O₃)

Integrating this compound with metal oxides like titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃) produces multifunctional composite materials with enhanced catalytic and photocatalytic properties.

Composites with TiO₂: this compound serves as an excellent support for TiO₂ nanoparticles, creating composites with high photocatalytic activity. scispace.com Synthesis methods often involve a sol-gel process or a one-pot hydrothermal reaction where a titanium precursor (like titanium isopropoxide) is hydrolyzed in the presence of a this compound dispersion. scispace.commdpi.com This results in the deposition or intercalation of anatase TiO₂ particles onto the this compound layers. researchgate.netscispace.com

The resulting this compound-TiO₂ composite exhibits several advantages over pure TiO₂. The this compound support prevents the aggregation of TiO₂ nanoparticles, leading to a smaller crystal size and a significantly larger specific surface area and pore volume. scispace.commdpi.com This enhanced surface area improves the adsorption of pollutants, while the composite structure promotes the effective separation of photogenerated electrons and holes, boosting photocatalytic efficiency. mdpi.comresearchgate.net These composites have shown high efficiency in the photodegradation of organic pollutants like methylene (B1212753) blue and gaseous pollutants like toluene (B28343) under UV irradiation. mdpi.comresearchgate.net

Composites with Fe₂O₃: Composites of this compound and iron(III) oxide (Fe₂O₃) are effective catalysts, particularly for Fenton-like reactions used in wastewater treatment. A steam-assisted one-pot synthesis method has been developed to load Fe₂O₃ into the interlayer of this compound. mdpi.com This process allows Fe₂O₃ to be inserted into the clay's layered structure, increasing the interlayer spacing. researchgate.netmdpi.com

The resulting Fe₂O₃/hectorite composite possesses a large specific surface area and pore size, which provides ample active sites for catalytic reactions. mdpi.com It has demonstrated excellent performance in the catalytic degradation of phenol, achieving over 99% degradation in 3 hours. mdpi.com A key advantage of this composite is its stability and reusability; it can be used for multiple cycles with only a minor loss in activity, making it a promising and robust catalyst for environmental remediation. researchgate.netmdpi.com

Computational and Theoretical Modeling of Hectorite Systems

Quantum Mechanical Approaches (e.g., DFT, Ab Initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to study the electronic structure and properties of hectorite at a highly accurate level. mdpi.comacs.org These methods are based on solving approximations to the Schrödinger equation and can provide detailed information about atomic interactions and bonding. acs.orgstackexchange.com

DFT calculations are used to predict the energetically most stable atomic arrangements, known as ground-state structures, for this compound and its modified forms. mdpi.comresearchgate.netcern.ch These calculations can determine equilibrium atomic coordinates and lattice parameters, which are the dimensions of the unit cell that describes the repeating structure of the crystal. researchgate.netcore.ac.uk Comparing computed lattice parameters with experimental X-ray diffraction data is a common way to validate the accuracy of the theoretical models. mdpi.com

Quantum mechanical methods are essential for analyzing the nature and strength of hydrogen bonding networks within this compound and in its interactions with interlayer species. mdpi.comresearchgate.netresearchgate.netresearchgate.netchemrevlett.com DFT calculations can provide insights into the electronic structure, including charge distribution and bonding characteristics. mdpi.comchemrevlett.comrutgers.edu Analysis of hydrogen bonds often involves examining bond lengths, angles, and interaction energies. mdpi.comchemrevlett.com The strength of hydrogen bonds can be correlated with structural parameters and the electronic properties of the atoms involved. mdpi.comchemrevlett.com

DFT can be used to simulate vibrational spectra, such as infrared (IR) and Raman spectra, by calculating the vibrational frequencies of the atoms in the structure. mdpi.comresearchgate.nethkhlr.decsc.fi These simulated spectra can be compared with experimental measurements to help assign observed peaks and validate the accuracy of the calculated structures and force fields. mdpi.comresearchgate.netresearchgate.nethkhlr.decambridge.org The analysis of vibrational modes provides information about the dynamics of specific functional groups and molecular interactions within the this compound system. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound systems, providing insights into dynamic processes such as diffusion, intercalation, and structural transformations. osti.govucl.ac.ukacs.orgresearchgate.netacs.orgacs.orgucl.ac.uk MD simulations track the motion of atoms and molecules over time based on classical mechanics, using interatomic forces derived from force fields. acs.orgresearchgate.net

Accurate MD simulations rely on well-parameterized force fields that describe the interactions between all atoms in the system. researchgate.netrandallcygan.com Force fields like CLAYFF and the Polarizable Ion Model (PIM) have been developed and validated for simulating clay minerals, including this compound. mdpi.comresearchgate.netacs.orgrandallcygan.comacs.orgacs.org These force fields typically consist of terms representing bonded interactions (stretching, bending) and non-bonded interactions (electrostatic and van der Waals forces). researchgate.netrandallcygan.com Parameterization often involves fitting to experimental data or results from quantum mechanical calculations. mdpi.comrandallcygan.comacs.orgacs.org Validation is performed by comparing simulation results (e.g., structural properties, diffusion coefficients) with experimental data. mdpi.comresearchgate.netresearchgate.net

Simulation of Intercalation Processes and Swelling Phenomena

Simulations are extensively used to investigate the intercalation of various molecules and ions into the interlayer space of this compound and the resulting swelling behavior. These processes are fundamental to this compound's properties and applications.

Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations are powerful tools for studying the intercalation and dynamics of molecules like water (H₂O) and carbon dioxide (CO₂) within this compound interlayers ucl.ac.ukosti.gov. These simulations can determine adsorption isotherms, structural details, and the dynamical behavior of intercalated species ucl.ac.uk. For instance, Grand Canonical Molecular Dynamics (GCMD), which combines aspects of both GCMC and MD, allows for the simultaneous determination of adsorption and structural/dynamical properties ucl.ac.uk. This approach has been used to examine the intercalation of H₂O and CO₂ in Na-hectorite under conditions relevant to petroleum reservoirs and geological carbon sequestration ucl.ac.ukosti.gov.

Research using GCMD simulations on Na-hectorite has shown that CO₂ molecules only enter the interlayer space when it is hydrated with approximately three H₂O molecules per unit cell osti.govacs.orgacs.org. The simulations indicate that CO₂ molecules are adsorbed at the midplane in a one-water-layer (1WL) structure and closer to the basal surfaces in a two-water-layer (2WL) structure osti.govacs.org. Interlayer CO₂ molecules exhibit less dynamic restriction in the 2WL structures and are preferentially located near basal surface oxygen atoms and H₂O molecules rather than in coordination with Na⁺ ions osti.govacs.orgacs.org.

The type of interlayer cation significantly influences the swelling behavior and CO₂ intercalation. Studies have shown that this compound with small charge-balancing cations and high hydration energies (e.g., Na⁺ and Ca²⁺) may require some pre-hydration to facilitate CO₂ intercalation ucl.ac.uk. In contrast, this compound exchanged with larger cations like Cs⁺ and Ba²⁺ can intercalate CO₂ and expand even in a dry state, with the monolayer structure being stable for Cs-hectorite ucl.ac.ukacs.org. Computational modeling results align well with experimental observations, indicating that the properties of exchangeable cations have substantial effects on the structural and energetic behavior of this compound-CO₂ systems ucl.ac.uk.

Simulations also provide insights into the energetics of hydration and intercalation. Hydration energy minima have been observed at specific water layer configurations (one, one-and-a-half, and two water layers), corresponding to distinct numbers of H₂O molecules per exchangeable cation acs.org. The thermodynamic stability of these hydration states, such as the 2WL structure being the most stable for Na-hectorite despite containing less CO₂ than the 1WL structure, is consistent with experimental findings for similar smectites acs.org.

Molecular dynamics simulations have also been applied to study the dynamics of intercalated polymers, such as poly(ethylene glycol) (PEG), in this compound nanocomposites mdpi.com. These studies reveal that the motional amplitude of PEG chains is significantly reduced in single-layer configurations compared to double-layer configurations, suggesting the presence of anchoring points between clay platelets and PEG oxygen atoms mediated by Na⁺ cations mdpi.com.

Table 1: Simulated Interlayer Structure and Dynamics of CO₂ and H₂O in Na-Hectorite

Interlayer Hydration StateCO₂ Adsorption LocationDynamic Restriction of Interlayer CO₂Preferred CO₂ ProximityThermodynamic Stability
1WL (Monolayer)MidplaneMore restrictedBasal O atoms, H₂OLess stable than 2WL
2WL (Bilayer)Closer to basal surfaceLess restrictedBasal O atoms, H₂OMost stable

Based on GCMD simulations of Na-hectorite osti.govacs.orgacs.org.

Multi-Scale Modeling Techniques

Understanding the behavior of this compound often requires bridging different length and time scales, necessitating the use of multi-scale modeling techniques. These approaches combine different computational methods to capture phenomena occurring from the atomic level up to larger scales.

Multi-scale modeling is essential for interpreting experimental data from techniques that probe dynamics across a wide range of time scales, such as neutron scattering and NMR spectroscopy researchgate.net. For instance, a combination of quantum molecular dynamics, classical molecular dynamics, and Brownian dynamics/differential equations can be used to analyze water dynamics in this compound clays (B1170129) across pico-seconds to days researchgate.net.

Classical molecular dynamics simulations complement experimental approaches by providing molecular-scale details that are difficult to obtain otherwise researchgate.net. By combining MD with techniques like neutron spectroscopy, researchers can accurately analyze complex dynamics, including rotation and librations of water molecules in different environments within the clay interlayers researchgate.net.

Theoretical frameworks for multi-scale modeling involve linking descriptions at different levels, from explicit atomic treatments to continuum models nih.gov. This allows for a more comprehensive understanding of complex systems like confined solutions within clay structures neutron-sciences.org. The challenge lies in accurately interfacing between these different scales nih.gov.

Predictive Modeling for Rational Material Design and Optimization

Predictive modeling, often leveraging computational techniques and machine learning, is becoming increasingly important for the rational design and optimization of materials with desired properties, including those based on this compound.

High-throughput computing and data-driven predictions are revolutionizing materials science by enabling large-scale simulations and the prediction of material properties researchgate.netfrontiersin.org. While traditional predictive models can have limitations in generalization, integrating domain knowledge and efficient optimization strategies can improve their effectiveness researchgate.net.

Frameworks combining physics-informed machine learning with generative optimization are being developed to improve material design and performance prediction researchgate.net. These approaches can integrate multi-modal data for structure-property mapping and use generative models for exploring material structures, guided by physics-based constraints to ensure realistic designs researchgate.net. Embedding domain-specific priors into deep learning frameworks can enhance prediction accuracy and maintain physical interpretability researchgate.net.

The integration of machine learning techniques allows for the identification of complex patterns and relationships in material data, enabling accurate predictions of properties and behaviors frontiersin.org. This shift towards digitized material design reduces reliance on trial-and-error experimentation and promotes data-driven innovation frontiersin.org.

While the provided search results specifically discuss predictive modeling in a broader materials science context and for other materials like composite materials and hydrogels researchgate.netfrontiersin.orgmit.edudagstuhl.deresearchgate.net, the principles and techniques are directly applicable to this compound-based materials. By building on the fundamental understanding gained from simulations of intercalation, swelling, and multi-scale dynamics, predictive models can be developed to forecast the properties of this compound composites or modified this compound structures for specific applications. This could involve predicting swelling capacity with different intercalants, designing composites with tailored barrier properties, or optimizing this compound-based materials for CO₂ capture based on computational insights into adsorption and diffusion.

Predictive modeling allows researchers to explore the vast design space of this compound-based materials more efficiently, identifying promising compositions and structures before extensive experimental synthesis and characterization. This accelerates the discovery and optimization of novel materials with desired performance characteristics.

Table 2: Computational Approaches in this compound Modeling

MethodApplication AreaKey Insights Provided
Molecular Dynamics (MD)Intercalation, Swelling, DynamicsAtomic-scale structure, dynamics of intercalated species, ion-water/molecule interactions
Grand Canonical Monte Carlo (GCMC)Adsorption, Intercalation EquilibriumAdsorption isotherms, partitioning of species between phases
Grand Canonical Molecular Dynamics (GCMD)Intercalation, Swelling, Adsorption, DynamicsCombines GCMC and MD for simultaneous property determination
Density Functional Theory (DFT)Electronic structure, bonding, energetics of interactionsInsights into interaction origins, e.g., electric field effects on adsorbed molecules acs.org
Multi-scale ModelingBridging different length/time scalesComprehensive understanding of phenomena from atomic to macroscopic levels
Predictive Modeling (ML-based)Material Design and OptimizationForecasting material properties, identifying optimal compositions/structures

Advanced Applications in Chemical Research

Environmental Remediation Technologies and Sorption Science

The unique properties of hectorite make it an excellent candidate for addressing various environmental challenges. Its ability to adsorb and immobilize pollutants is at the forefront of its application in remediation technologies.

This compound's layered structure and charged surfaces enable it to adsorb a wide variety of environmental pollutants through several mechanisms, including ion exchange, surface complexation, and electrostatic interactions. policycommons.netmdpi.com

Metal Ions: The negatively charged surfaces of this compound platelets readily attract and bind positively charged metal ions from aqueous solutions. This process is primarily driven by cation exchange, where interlayer cations such as Na+ are replaced by metal ions like Co2+ and Zn2+. nih.govresearchgate.net Research has shown that the uptake of metal ions can occur on both the basal planes and the edges of this compound particles. For instance, studies on cobalt (Co) and zinc (Zn) sorption revealed that at low ionic strengths, the initial rapid uptake is consistent with adsorption on exchange sites on the basal planes. nih.govresearchgate.net At higher ionic strengths, a slower uptake mechanism dominates, which is attributed to the formation of inner-sphere complexes at the layer edges. nih.govresearchgate.net

Antibiotics: The adsorption of antibiotics onto this compound is influenced by factors such as the pH of the solution and the chemical structure of the antibiotic. For example, the adsorption of ciprofloxacin (B1669076), a fluoroquinolone antibiotic, on clay minerals like montmorillonite (B579905) (a smectite clay similar to this compound) is pH-dependent. mdpi.com The mechanism can involve cation exchange, particularly if the antibiotic molecule possesses a positive charge at a given pH. The formation of complexes between the antibiotic and the exchangeable cations in the this compound interlayer can also play a significant role. mdpi.com

Organic Contaminants: Organically modified hectorites are particularly effective in adsorbing non-polar organic contaminants. researchgate.net The natural hydrophilic surface of this compound can be rendered hydrophobic by exchanging the inorganic interlayer cations with organic cations, such as quaternary ammonium (B1175870) salts. This modification creates an organic phase within the clay galleries, which can partition organic pollutants from water. The adsorption of organic compounds like the T-2 toxin has been shown to be pH-dependent, with the Langmuir isotherm model describing the adsorption behavior. researchgate.net

Table 1: Adsorption Mechanisms of Various Pollutants on this compound

Pollutant Type Primary Adsorption Mechanisms Influencing Factors
Metal Ions (e.g., Co2+, Zn2+) Cation exchange, Inner-sphere complexation at layer edges Ionic strength, pH, Contact time
Antibiotics (e.g., Ciprofloxacin) Cation exchange, Complex formation pH, Antibiotic solubility
Organic Contaminants (e.g., T-2 toxin) Partitioning into organically modified interlayers Surface modification, pH

The development of cost-effective and efficient sorbents for the treatment of industrial wastewater is a critical area of research. researchgate.netsatbayev.universityresearchgate.net this compound and other bentonite (B74815) clays (B1170129) are attractive materials for this purpose due to their abundance and high adsorption capacity. researchgate.netsatbayev.university

This compound-based sorbents can be engineered to target specific pollutants found in industrial effluents. For instance, modification of this compound through acid activation or the incorporation of metal oxides can enhance its specific surface area and the number of active adsorption sites. researchgate.net These modified sorbents have shown high removal capabilities for various inorganic contaminants. researchgate.net The development of alkali-activated sorbents from industrial byproducts like blast furnace slag, which have a similar chemical composition to some clays, has also shown promise in removing heavy metal ions from mining effluents. mdpi.com Research is ongoing to develop granulated forms of these sorbents to prevent their dispersion in aqueous environments, which is a current challenge for their large-scale application. e3s-conferences.org

Clay minerals, including this compound, are being investigated for their potential role in geological carbon sequestration (CCS), a technology aimed at mitigating climate change by capturing and storing carbon dioxide (CO2). acs.orgox.ac.ukmdpi.com Smectite clays are of particular interest because they are common in caprock formations that overlay potential CO2 storage reservoirs and can also act as adsorbents for CO2. acs.org

The mechanism of CO2 interaction with this compound depends on the nature of the interlayer cation. Studies have shown that dried fluorothis compound intercalated with lithium ions (Li+) swells in the presence of CO2, indicating that CO2 molecules can enter the interlayer space. acs.org In contrast, this compound with larger cations like sodium (Na+), cesium (Cs+), calcium (Ca2+), or barium (Ba2+) does not exhibit this swelling behavior. acs.org This selectivity suggests that the solvation energy of the cation plays a crucial role; cations with a high solvation energy for water, like Ca2+, will preferentially interact with residual water molecules, preventing CO2 intercalation. acs.org This fundamental understanding is critical for assessing the suitability of clay-rich formations for long-term CO2 storage and for designing novel materials for CO2 capture. nih.govazocleantech.com

This compound can be used as a soil amendment to remediate contaminated soils. epa.govnih.govmdpi.com The addition of clay minerals to soil can increase its sorptive capacity for contaminants, thereby reducing their bioavailability and mobility. researchgate.net This is particularly relevant for soils contaminated with heavy metals.

When added to soil, this compound can bind heavy metal ions through cation exchange, reducing their uptake by plants and their leaching into groundwater. epa.gov The application of organic amendments in conjunction with materials like this compound can further enhance remediation efforts by improving soil structure, water retention, and providing essential nutrients for plant growth, which is a key component of phytoremediation strategies. researchgate.netmdpi.com The use of such amendments aims to not only immobilize contaminants but also to restore soil health and ecosystem function. epa.gov

Catalysis and Adsorption in Chemical Processes

This compound's layered structure and the ability to incorporate various chemical species within its interlayer spaces make it a valuable support material for catalysts.

This compound is an effective support for catalytic materials due to its high surface area and ion-exchange properties. policycommons.netresearchgate.net Catalytically active species, such as metal ions or metal oxide nanoparticles, can be introduced into the this compound structure through various methods.

One common method is ion exchange, where the native interlayer cations are replaced with catalytically active metal cations. Another approach involves the intercalation of larger catalyst precursors into the interlayer space, which can then be converted to the active catalyst, for example, through calcination. A "one-pot" synthesis method has also been developed where the this compound support and the catalytic component are formed simultaneously. For instance, an Fe2O3/hectorite composite catalyst has been synthesized using a steam-assisted one-pot method. mdpi.com In this process, the simultaneous formation of this compound and the iron oxide catalyst facilitates the entry of the catalyst components into the this compound interlayer. mdpi.com This results in a catalyst with a layered structure and increased interlayer spacing due to the inserted Fe2O3. mdpi.com Such this compound-supported catalysts have shown excellent performance and reusability in applications like the Fenton degradation of phenol in wastewater. mdpi.com

Catalytic Activity in Degradation Reactions (e.g., Fenton, Photocatalysis)

This compound's unique layered structure and ion-exchange capabilities make it a valuable support material for catalysts used in advanced oxidation processes (AOPs) for environmental remediation. By immobilizing catalytically active nanoparticles within its structure, this compound-based composites can effectively degrade persistent organic pollutants.

Fenton-like Reactions: this compound has been successfully employed as a catalyst support in Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) to break down organic contaminants. A notable example is the use of an iron(III) oxide/hectorite (Fe₂O₃/hectorite) composite for the degradation of phenol. In one study, this composite was synthesized using a steam-assisted one-pot method, which resulted in a material with a large specific surface area and increased interlayer spacing due to the insertion of Fe₂O₃ particles. researchgate.net These structural characteristics are advantageous for catalytic reactions by providing more accessible reaction sites. researchgate.net

The catalytic efficiency of the Fe₂O₃/hectorite composite was systematically evaluated. Under optimal conditions (pH 3, temperature 60°C, and a catalyst dosage of 0.5 g/L), the degradation rate of a 200 mg/L phenol solution reached 99.27% within 3 hours. researchgate.net The catalyst also demonstrated excellent reusability, maintaining a degradation rate of 95.72% after five cycles. researchgate.net The kinetics of this catalytic degradation followed a pseudo-first-order reaction model, with an apparent activation energy of 30.71 kJ/mol. researchgate.net

Table 1: Optimal Conditions and Performance of Fe₂O₃/Hectorite in Fenton Degradation of Phenol
ParameterOptimal ValuePerformance MetricResult
pH3Phenol Degradation (3h)99.27%
Temperature60 °CDegradation after 5 Cycles95.72%
Catalyst Dosage0.5 g/LApparent Activation Energy30.71 kJ/mol

Photocatalysis: this compound also serves as an effective substrate for semiconductor photocatalysts like titanium dioxide (TiO₂), enhancing their efficiency in degrading pollutants under light irradiation. The combination of TiO₂ with this compound creates a composite material with a high specific surface area and strong light-capturing abilities, which are crucial for photocatalytic activity. mdpi.com

In a study on the degradation of methylene (B1212753) blue, a TiO₂/hectorite composite synthesized via a one-pot hydrothermal method showed significantly higher photocatalytic activity than the commercial P25 TiO₂ catalyst. mdpi.com The composite with an optimal molar ratio of constituent elements (lithium, magnesium, and silicon at 1.32:5.34:8) achieved a 97.8% degradation of methylene blue within 60 minutes under UV light. mdpi.com The apparent rate constant for this composite was 0.04361 min⁻¹, approximately 3.12 times higher than that of P25 TiO₂. mdpi.com The enhanced performance was attributed to the composite's high specific surface area, efficient separation of photogenerated electrons and holes, and the presence of Ti³⁺ ions promoted by the fluorine in the this compound structure. mdpi.com The material also exhibited excellent reusability, with the removal rate for methylene blue remaining at 87.9% after five cycles. mdpi.com

Another study demonstrated the photocatalytic efficiency of this compound-TiO₂ nanocomposites in the degradation of model air pollutants, toluene (B28343) and d-limonene. nih.gov The removal efficiency of these hydrophobic pollutants by the this compound-TiO₂ composite was comparable to that of pure commercial TiO₂. nih.gov

Table 2: Photocatalytic Degradation of Methylene Blue (MB) by TiO₂/Hectorite Composite
CatalystDegradation of MB (60 min)Apparent Rate Constant (min⁻¹)Reusability (after 5 cycles)
TH-2 (Optimal TiO₂/Hectorite)97.8%0.0436187.9%
P25 (Commercial TiO₂)60.7%~0.01398N/A
Photolysis (No Catalyst)8.2%N/AN/A

Selective Adsorption and Separation Processes

The high specific surface area, cation exchange capacity, and layered structure of this compound make it an effective adsorbent for the selective removal of various contaminants from aqueous solutions. Its performance can be tailored by modifying factors such as pH and ionic strength, and through chemical functionalization to target specific pollutants.

This compound's adsorption capabilities have been demonstrated for various heavy metal ions. The process is often pH-dependent, as the pH affects both the surface charge of the this compound and the chemical species of the metal ions in the solution. nih.gov For instance, the adsorption of Zinc (Zn) onto this compound involves rapid uptake onto exchange sites on the basal planes, followed by the formation of stable inner-sphere complexes at the edges of the this compound platelets. nih.gov Studies have shown that at a higher pH (e.g., 6.5), more Zn is sorbed compared to a lower pH (e.g., 4.0), which is consistent with adsorption at pH-dependent edge sites. nih.gov

Chemical modification of this compound can significantly enhance its selectivity and capacity for specific heavy metals. For example, thiol-functionalized this compound has shown high effectivity for mercury (Hg(II)) removal. nih.gov In one study, an AEPE-hectorite composite demonstrated an adsorption capacity of 54.7 mg/g for Hg(II) at pH 4. nih.gov

The adsorption behavior of organic molecules, such as the T-2 toxin, on this compound has also been investigated. The adsorption of the T-2 toxin was found to be pH-dependent, with the maximum adsorption capacity increasing at higher pH values. researchgate.net The process followed a Langmuir-type isotherm, suggesting the existence of specific active sites on the this compound surface for the toxin. researchgate.net The estimated maximum adsorption capacities were 9.178 mg/g at pH 3.0, 9.930 mg/g at pH 7.0, and 19.341 mg/g at pH 9.0. researchgate.net

Table 3: Adsorption Capacities of this compound for Various Contaminants
ContaminantThis compound TypeAdsorption Capacity (mg/g)Conditions
Mercury (Hg(II))AEPE-hectorite54.7pH 4
T-2 ToxinNatural this compound9.178pH 3.0
T-2 ToxinNatural this compound9.930pH 7.0
T-2 ToxinNatural this compound19.341pH 9.0

The selectivity of this compound arises from a combination of cation exchange, surface complexation, and van der Waals interactions. nih.govrsc.org This allows for the separation of different molecules or ions based on their chemical properties and affinity for the clay surface, making this compound a promising material for purification and separation processes in environmental and industrial applications. rsc.org

Advanced Functional Materials Development

This compound in Energy Storage Materials (e.g., Battery Components, Phase Change Materials)

This compound is being explored as a component in advanced energy storage systems due to its unique structural properties, ion-exchange capabilities, and ability to form stable gels.

Battery Components: In the field of lithium-ion batteries, lithium this compound is utilized in composite electrolytes. researchgate.netfrontiersin.org These electrolytes, which are physically gelled systems, use the this compound clay as the charge carrier. frontiersin.org The 2:1 layered structure of this compound, with its negatively charged plates and exchangeable lithium ions in the interlayer space, provides pathways for ion movement. frontiersin.org Research has shown that these composite electrolytes can achieve room-temperature conductivities as high as 2 x 10⁻⁴ S/cm. frontiersin.org A significant advantage of these this compound-based systems is the potential for near-unity lithium-ion transference numbers, with measured values as high as 0.98. researchgate.netfrontiersin.org A high transference number indicates that the majority of the current is carried by the lithium ions, which is crucial for high-rate battery performance. Anodic polarization of this compound-carbon black composite electrodes has been shown to facilitate the release of lithium ions from the this compound ore, achieving up to 50.7% removal. sigmaaldrich.com

Phase Change Materials (PCMs): this compound is also used to create shape-stabilized phase change materials (ss-PCMs) for thermal energy storage. nih.gov PCMs store and release large amounts of latent heat during their phase transitions. However, inorganic salt PCMs often suffer from issues like phase separation and leakage in their liquid state. nih.gov this compound aerogels can be used as a supporting material to encapsulate inorganic salt solutions, effectively mitigating these problems. nih.gov

In a study utilizing a 3D-hectorite aerogel to adsorb a sodium chloride (NaCl) solution, a composite PCM was developed for subzero cold energy storage. nih.gov This composite material exhibited a high latent heat of 215.30 J/g and a thermal conductivity of 0.6315 W/mK. nih.gov A key feature of this system is its adjustability; the phase transition temperature can be tuned between -33°C and 0°C by varying the concentration of the NaCl solution. nih.gov The composite also demonstrated excellent cyclic stability over multiple dissolution-solidification cycles. nih.gov

Table 4: Properties of this compound-Based Energy Storage Materials
Material SystemApplicationKey PropertyValue
Lithium this compound Composite ElectrolyteLi-ion BatteryIonic ConductivityUp to 2 x 10⁻⁴ S/cm
Lithium this compound Composite ElectrolyteLi-ion BatteryLi⁺ Transference NumberUp to 0.98
3D-Hectorite/NaCl CompositePhase Change MaterialLatent Heat215.30 J/g
3D-Hectorite/NaCl CompositePhase Change MaterialThermal Conductivity0.6315 W/mK
3D-Hectorite/NaCl CompositePhase Change MaterialAdjustable Temp. Range-33 to 0 °C

Integration into Sensors and Fluorescent Reporter Systems

This compound's ability to host organic molecules within its interlayer spaces makes it a suitable platform for the development of sensors and fluorescent reporter systems. By intercalating specific probe molecules into the this compound structure, new nanomaterials can be designed with enhanced sensitivity and selectivity for detecting various analytes, such as metal ions.

A prime example is the development of a this compound/phenanthroline (Ht/Phe) nanomaterial as a fluorescent sensor for the detection of zinc ions (Zn²⁺) in aqueous solutions. nih.gov Phenanthroline is a fluorescent molecule that has low solubility in water, but its intercalation into the biocompatible this compound clay carrier system overcomes this limitation. nih.gov The interaction of phenanthroline with the this compound interlaminar space is a favorable process, leading to a stable hybrid material. nih.gov

This Ht/Phe nanomaterial functions as a selective sensor for Zn²⁺. When zinc ions are introduced, they form a stable complex with the intercalated phenanthroline (Ht/Phe/Zn), leading to a significant and detectable change in the fluorescence properties of the material. nih.gov This response is highly selective for Zn²⁺ compared to other metal ions, which is a critical characteristic for a sensor. nih.gov The development of such sensors is important for monitoring Zn²⁺ levels in biological fluids, as imbalances in zinc concentration have been linked to various health conditions. nih.gov

The use of this compound as a support matrix offers several advantages:

Biocompatibility: As a natural clay mineral, this compound is generally biocompatible. nih.gov

Cost-Effectiveness: It is an abundant and low-cost material. nih.gov

Enhanced Solubility: It can act as a carrier for hydrophobic probe molecules, enabling their use in aqueous environments. nih.gov

Stability: The formation of the complex within the this compound structure can enhance the stability of the sensor system. nih.gov

Table 5: Characteristics of this compound/Phenanthroline (Ht/Phe) Fluorescent Sensor
CharacteristicDescription
Sensor MaterialPhenanthroline intercalated into this compound clay (Ht/Phe)
Target AnalyteZinc ions (Zn²⁺)
Sensing MechanismFormation of a stable Ht/Phe/Zn complex leading to a change in fluorescence
Key AdvantageHigh selectivity for Zn²⁺ over other metal ions
Application MediumAqueous solutions, with potential for use in biological fluids

Biomaterials and Controlled Release Systems (Focus on Material Science Aspects)

This compound as a Scaffold Material for Cell Culture and Tissue Engineering

This compound and its synthetic analogue, Laponite, are gaining attention as versatile materials for creating scaffolds in cell culture and tissue engineering. nih.gov Their utility stems from their biocompatibility, ability to form hydrogels, and capacity to be processed into porous three-dimensional structures that can mimic the natural extracellular matrix. researchgate.netnih.gov

Porous Bioceramic Scaffolds: Laponite, a synthetic this compound, can be processed into porous bioceramic scaffolds for bone tissue engineering. nih.gov Through a sintering process, Laponite powder compacts can be transformed into bioceramics with a porous surface structure. nih.gov These scaffolds are crucial as they provide the necessary physical support for cell attachment, proliferation, and differentiation, which are essential steps in the formation of new tissue. nih.gov

In a study using rat mesenchymal stem cells (rMSCs), Laponite bioceramic scaffolds demonstrated good cytocompatibility and promoted cell attachment and proliferation. nih.gov Scanning electron microscopy revealed that the stem cells extended filopodia and migrated onto the scaffold's surface, forming a structured three-dimensional cell-scaffold network. nih.gov This behavior indicates that the bioactive Laponite bioceramic actively supports the cellular processes required for tissue regeneration. nih.gov The ideal scaffold for tissue engineering should be porous with a high surface-area-to-volume ratio to facilitate these cellular activities. nih.gov

Hydrogel-Based Systems: Natural this compound can be dispersed in water to form hydrogels, which are highly hydrated, three-dimensional polymer networks that resemble the soft tissues of the body. mdpi.comnih.gov These hydrogels can be used as injectable systems for cell delivery or as matrices for 3D cell culture. nih.gov A study on this compound/spring water hydrogels demonstrated their biocompatibility with fibroblast cells, with cell viability remaining at or above 70%. mdpi.com This particular this compound was found to be more biocompatible than a commercial purified smectite clay, Veegum® HS. mdpi.com While this study focused on wound healing, the demonstrated biocompatibility and gel-forming ability are fundamental material science aspects that are directly applicable to the development of scaffolds for broader tissue engineering applications. mdpi.com The ability of these hydrogels to be injected allows for minimally invasive procedures to fill irregular tissue defects.

Table 6: Properties of this compound-Based Scaffolds for Tissue Engineering
Scaffold TypeMaterialKey FindingApplication
Porous BioceramicLaponite (Synthetic this compound)Promotes attachment and proliferation of mesenchymal stem cells, forming a 3D cell-scaffold network. nih.govBone Tissue Engineering
HydrogelNatural this compoundBiocompatible with fibroblast cells (viability ≥ 70%) and forms stable hydrogels. mdpi.comSoft Tissue Engineering / Cell Delivery

The material science aspects of this compound, including its charge, particle size, and ability to interact with polymers and biological molecules, allow for the tuning of scaffold properties such as mechanical stiffness, degradation rate, and bioactivity to meet the specific requirements of different tissue types. nih.gov

Mechanisms of Controlled Release for Bioactive Molecules from this compound Matrices

The utility of this compound as a nanocarrier for bioactive molecules is largely dependent on its ability to release the cargo in a controlled and predictable manner. The primary mechanisms governing this release are ion exchange and diffusion, often influenced by environmental factors such as pH.

Ion Exchange-Mediated Release: this compound's layered silicate (B1173343) structure possesses a net negative surface charge, which is balanced by interlayer cations (typically sodium ions). This characteristic allows it to load cationic (positively charged) drug molecules through a cation exchange mechanism. The subsequent release of these molecules is triggered by the presence of competing cations in the surrounding physiological environment, such as Na⁺, K⁺, or Ca²⁺. The drug is released from the this compound matrix as ions from the release medium exchange with the drug molecules, displacing them from the clay's interlayer spaces. This process is reversible and depends on the concentration and affinity of the ions in the surrounding fluid.

pH-Responsive Release: The release of certain bioactive molecules from this compound matrices can be significantly influenced by the pH of the surrounding medium. This is particularly relevant for drugs whose ionization state changes with pH. For example, in a study involving the antimalarial drug quinine, its release from a this compound nanocomposite was found to be pH-dependent. The release was more controlled and sustained in a simulated intestinal fluid (pH 7.4) compared to a simulated gastric fluid (pH 1.2). This behavior is attributed to the changes in the surface charge of the this compound and the ionization of the drug molecule, which affects the electrostatic interactions holding the drug within the clay matrix. In acidic environments, increased protonation can lead to stronger interactions and slower release, while neutral or alkaline pH can facilitate faster release.

Diffusion-Controlled Release: Once the bioactive molecules are displaced from the this compound's interlayer via ion exchange or pH changes, their movement out of the matrix is governed by diffusion. The rate of diffusion depends on several factors, including the size of the molecule, the swelling of the this compound matrix, and the concentration gradient between the matrix and the bulk solution. For molecules that are covalently grafted to the this compound surface, rather than ionically bound in the interlayers, release is governed by the cleavage of the covalent bond, followed by diffusion away from the nanocarrier. This was observed in a study where the anticancer drug methotrexate was covalently linked to this compound, and its release was studied under physiological conditions. nih.govresearchgate.net

Bioactive MoleculeLoading MechanismPrimary Release MechanismInfluencing FactorsKey Finding
QuinineCation ExchangeIon Exchange, DiffusionpHRelease is more sustained at intestinal pH (7.4) than at gastric pH (1.2).
Methotrexate (MTX)Covalent GraftingCovalent Bond Cleavage, DiffusionPhysiological ConditionsDemonstrates the potential of this compound as a carrier for covalently linked drugs. nih.gov
Cis-diamminedichloroplatinum (II) (DDP)AdsorptionDesorption, DiffusionConcentration GradientThis compound shows a high affinity for hydrophobic molecules like DDP. researchgate.net

Cellular Uptake and Intracellular Transport Pathways of this compound-based Nanocarriers

For this compound-based nanocarriers to be effective in intracellular drug delivery, they must first be efficiently internalized by target cells and then navigate the complex intracellular environment. Research has shown that this compound nanoparticles can penetrate cellular membranes, with the primary mechanisms being energy-dependent endocytosis pathways. nih.govresearchgate.net

Mechanisms of Cellular Uptake: Studies using labeled this compound have revealed that its entry into cells is not a passive process. The primary route of internalization is endocytosis, a process where the cell engulfs materials from its external environment. rsc.org The physicochemical properties of this compound nanoparticles, such as their size and surface charge, play a crucial role in mediating their interaction with the cell membrane. rsc.org The cationic edge charge of this compound platelets can facilitate electrostatic interactions with the negatively charged glycoproteins and phospholipids on the cell surface, promoting uptake. rsc.org

Research on human bone marrow stromal cells (hBMSCs) has specifically identified clathrin-mediated endocytosis as a key pathway for the internalization of this compound nanoclay. rsc.org This was confirmed through the use of inhibitors, such as chlorpromazine hydrochloride, which significantly reduced the uptake of the nanoparticles. rsc.org Once internalized, the this compound particles are observed as aggregates within the cytoplasm. nih.govrsc.org

Intracellular Transport and Fate: Following endocytosis, this compound nanocarriers are typically enclosed within membrane-bound vesicles called endosomes. rsc.orgnih.gov These early endosomes mature into late endosomes and eventually fuse with lysosomes, which are organelles containing degradative enzymes. rsc.org Transmission electron microscopy has shown that intracellular this compound aggregates are located within these endosomal and lysosomal compartments. rsc.org

The fate of this compound within the cell can involve several processes:

Intracellular Degradation: Evidence suggests that this compound nanoparticles can be at least partially degraded within the acidic and enzyme-rich environment of the lysosomes. rsc.org

Exocytosis: Cells may also expel the nanoparticles through exocytosis, a process where intracellular vesicles fuse with the plasma membrane to release their contents to the exterior. rsc.org

Cytoplasmic Localization: Some studies have observed that this compound particles are primarily localized in the cytoplasm after penetrating the cell membrane. nih.govresearchgate.net

The intracellular transport of these particles is an active process, relying on the cell's machinery. ATP-dependent mechanisms and the involvement of cytoskeletal components like filaments and microtubules have been identified as crucial for the movement of this compound within the cell. nih.govresearchgate.net

Cell LineIdentified Uptake PathwayIntracellular LocalizationKey Transport Mechanisms
Human Bone Marrow Stromal Cells (hBMSCs)Clathrin-mediated endocytosis rsc.orgEndosomes, Lysosomes rsc.orgEndosomal trafficking rsc.org
Multiple cell lines (general studies)Endocytosis (general) nih.govresearchgate.netCytoplasm nih.govresearchgate.netATP-dependent transport, Filaments, Microtubules nih.govresearchgate.net

Q & A

Q. How is hectorite synthesized and characterized in laboratory settings for experimental studies?

this compound synthesis typically involves coprecipitation under controlled pH and temperature. A common method involves mixing silica, magnesium, and lithium salts in alkaline conditions to form the trioctahedral smectite structure . Characterization requires X-ray diffraction (XRD) to confirm crystallinity, Brunauer-Emmett-Teller (BET) analysis for surface area, and scanning electron microscopy (SEM) for morphology. For advanced purity verification, inductively coupled plasma mass spectrometry (ICP-MS) quantifies cationic composition (e.g., Mg, Li, Si). Ensure synthesis protocols include inert atmospheres to avoid carbonate contamination .

Q. What are the standard protocols for ensuring this compound purity in adsorption studies?

Purity validation involves sequential steps:

  • Cation exchange capacity (CEC) measurement using ammonium acetate saturation to confirm smectite’s ionic properties.
  • Thermogravimetric analysis (TGA) to assess hydration states and organic contaminants.
  • Fourier-transform infrared spectroscopy (FTIR) to detect impurities like quartz or amorphous silica. Reference materials (e.g., SWy-2 montmorillonite) should be used for comparative XRD and CEC benchmarks .

Advanced Research Questions

Q. How can polarized EXAFS resolve contradictory data on metal ion binding mechanisms in this compound?

Polarized extended X-ray absorption fine structure (P-EXAFS) distinguishes between surface adsorption and structural incorporation of metals (e.g., Lu(III)). For instance, angular dependence in P-EXAFS data can reveal whether Lu(III) forms inner-sphere complexes at platelet edges or integrates into the octahedral layer. This method resolves discrepancies between studies by differentiating coordination environments (e.g., Mg/Si shells at 3.2–3.5 Å vs. surface-bound O distances) . Pair with density functional theory (DFT) simulations to validate bond-length hypotheses .

Q. What experimental designs address variability in this compound’s swelling behavior across studies?

Swelling behavior depends on interlayer cations and hydration. To standardize results:

  • Control relative humidity using saturated salt solutions in gravimetric studies.
  • Use synchrotron-based XRD for real-time monitoring of d-spacing changes under varying pressures.
  • Compare Na⁺- and Ca²⁺-exchanged this compound to isolate cation-specific effects. Document pretreatment steps (e.g., centrifugation cycles) to minimize artifacts from residual salts .

Q. How should researchers analyze conflicting data on this compound’s catalytic activity in organic reactions?

Contradictions often arise from differences in active site accessibility. Methodological solutions include:

  • Acid activation studies : Treat this compound with HCl (0.1–6 M) to modulate Brønsted/Lewis acid site ratios, then correlate activity with NH₃-TPD (temperature-programmed desorption) profiles.
  • Reaction kinetics modeling : Use pseudo-second-order models to distinguish surface-limited vs. diffusion-limited processes. Cross-validate with X-ray photoelectron spectroscopy (XPS) to quantify surface acid site density .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s mechanical properties in nanocomposites?

Apply multivariate analysis (e.g., principal component analysis, PCA) to correlate tensile strength with this compound loading (% w/w) and dispersion metrics (from TEM image analysis). Use Weibull statistics for fracture toughness data to account for particle agglomeration effects .

Q. How can researchers design experiments to isolate this compound’s role in hybrid material performance?

Implement a Taguchi experimental design with factors such as:

  • This compound concentration (5–20 wt%).
  • Solvent polarity (water, ethanol, DMF).
  • Mixing time (1–24 hrs). Response variables might include Young’s modulus (via nanoindentation) or barrier properties (O₂ permeability). Include control samples without this compound to quantify its contribution .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s colloidal stability in aqueous systems?

  • Zeta potential measurements : Report pH and ionic strength conditions, using NaCl (0.001–0.1 M) as background electrolyte.
  • Dynamic light scattering (DLS) : Include polydispersity indices (PDI < 0.3) and time-resolved data to assess aggregation kinetics. Provide raw DLS correlation functions in supplementary materials for reproducibility .

Conflict Resolution in Literature

Q. How to reconcile discrepancies in this compound’s ion-exchange selectivity across pH ranges?

Conflicting selectivity data (e.g., preferential adsorption of Cs⁺ vs. Sr²⁺) can arise from pH-dependent edge charge. Address this by:

  • Conducting batch experiments across pH 2–10 with ionic strength buffers.
  • Modeling site-specific binding using the Diffuse Layer Model (DLM) or Surface Complexation Modeling (SCM). Validate with potentiometric titrations to quantify proton-active sites .

Tables for Key Parameters

Parameter Typical Range Analytical Method Reference
CEC60–120 meq/100gAmmonium acetate exchange
Layer charge density-0.5 to -0.7 per formulaXRD + CEC correlation
BET surface area50–300 m²/gN₂ adsorption at 77 K
Hydration enthalpy-120 to -80 kJ/molIsothermal calorimetry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.